molecular formula C34H44F3N9O12 B10782956 Retf-4NA (tfa)

Retf-4NA (tfa)

Katalognummer: B10782956
Molekulargewicht: 827.8 g/mol
InChI-Schlüssel: ZCKAWGNYQYWPQO-RTNJFBSRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Retf-4NA (tfa) is a useful research compound. Its molecular formula is C34H44F3N9O12 and its molecular weight is 827.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Retf-4NA (tfa) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Retf-4NA (tfa) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C34H44F3N9O12

Molekulargewicht

827.8 g/mol

IUPAC-Name

(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C32H43N9O10.C2HF3O2/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51;3-2(4,5)1(6)7/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35);(H,6,7)/t18-,23+,24+,25+,27+;/m1./s1

InChI-Schlüssel

ZCKAWGNYQYWPQO-RTNJFBSRSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)O.C(=O)(C(F)(F)F)O

Kanonische SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States
Foundational & Exploratory

Mechanistic Profiling of Retf-4NA (tfa): A Precision Substrate for Chymase Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Retf-4NA (tfa) (Acetyl-Arg-Glu-Thr-Phe-p-Nitroanilide, Trifluoroacetate salt) is a highly specialized chromogenic substrate engineered for the kinetic profiling of Chymase (EC 3.4.21.39), specifically human mast cell chymase (CMA1). Unlike generic chymotryptic substrates (e.g., Suc-AAPF-pNA), Retf-4NA offers superior selectivity against related serine proteases like Cathepsin G and Chymotrypsin.[1] This guide details the physicochemical mechanism, catalytic cycle, and validated experimental protocols for utilizing Retf-4NA in drug discovery and enzymatic characterization.

Part 1: The Chymase Context

Human Chymase is a chymotrypsin-like serine protease stored in the secretory granules of mast cells.[2][3][4][5][6] It plays a pivotal role in cardiovascular physiology by converting Angiotensin I to Angiotensin II (independent of ACE) and activating TGF-


.
Why Retf-4NA?

Standard substrates often suffer from cross-reactivity.

  • Generic: Suc-Ala-Ala-Pro-Phe-pNA (Cleaved by Chymase, Chymotrypsin, Cathepsin G).[2]

  • Specific: Ac-Arg-Glu-Thr-Phe-pNA (Retf-4NA ).[1][7] The Arg-Glu-Thr sequence at the P4-P2 positions is optimized to exclude Cathepsin G, which prefers basic or bulky hydrophobic residues at these sites, while retaining high affinity for the Chymase S2-S4 subsites.

Part 2: The Molecule – Retf-4NA (tfa)[8]

Chemical Identity
  • Full Name: Acetyl-L-Arginyl-L-Glutamyl-L-Threonyl-L-Phenylalanine-p-Nitroanilide trifluoroacetate salt.

  • Abbreviation: Ac-RETF-pNA.[7][8]

  • Sequence: Ac-Arg(P4)-Glu(P3)-Thr(P2)-Phe(P1)-|-pNA(P1').

  • Molecular Weight: ~827.76 g/mol (TFA salt form); ~713.75 g/mol (Free base).

  • Detection: Chromogenic release of p-Nitroaniline (pNA) at 405 nm .

Structural Logic
PositionResidueFunction
Cap Acetyl (Ac)Protects N-terminus; mimics peptide backbone continuity.
P4 Arg Exploits distal interactions in the chymase active site cleft.
P3 Glu Provides electrostatic contrast to Cathepsin G preferences.
P2 Thr Optimizes orientation for the scissile bond.
P1 Phe Primary Specificity Determinant. Fits the deep, hydrophobic S1 pocket of Chymase.
Leaving pNA Reporter group. Optically silent when bound; yellow upon cleavage.

Part 3: Mechanism of Action

The hydrolysis of Retf-4NA by Chymase follows a classic Ping-Pong Bi-Bi (or Acyl-Enzyme) mechanism typical of serine proteases.

The Catalytic Cycle
  • Michaelis Complex (

    
    ):  The enzyme binds Ac-RETF-pNA. The P1 Phenylalanine side chain inserts into the hydrophobic S1 pocket. The carbonyl oxygen of the scissile bond is stabilized by the "oxyanion hole" (Gly-193/Ser-195 backbone).
    
  • Acylation (First Tetrahedral Intermediate): The catalytic Ser-195 hydroxyl attacks the carbonyl carbon of the Phe-pNA bond. His-57 acts as a general base, accepting a proton.

  • Product 1 Release (Chromogenesis): The peptide bond breaks. The p-Nitroaniline (pNA) leaving group is released, generating a yellow color (

    
     nm). The enzyme is now acylated (Acyl-Enzyme Intermediate).
    
  • Deacylation: A water molecule enters the active site. His-57 activates the water (general base), which attacks the acyl-enzyme ester linkage.

  • Enzyme Regeneration: The Ac-RETF peptide (Product 2) is released, and the catalytic triad is restored.

Pathway Visualization

ChymaseMechanism E Free Chymase (Active Site: Ser-195) ES Michaelis Complex (E·S) E->ES + Substrate S Substrate (Ac-RETF-pNA) S->ES Acyl Acyl-Enzyme (E-Ac-RETF) ES->Acyl Acylation (Release P1) Acyl->E Deacylation (+ H2O) P1 Product 1 (p-Nitroaniline) [YELLOW 405nm] Acyl->P1 Signal P2 Product 2 (Ac-RETF-OH) Acyl->P2

Figure 1: The catalytic cycle of Chymase with Retf-4NA.[1] The release of p-Nitroaniline (P1) is the rate-limiting step for signal detection.

Part 4: Experimental Protocol

Reagent Preparation

Critical Note on "tfa": The peptide is supplied as a trifluoroacetate salt. You must account for the salt weight if preparing precise molar concentrations.

  • Formula Weight (FW): Use the value on the specific vial label (usually ~827.8 g/mol for TFA salt).

  • Stock Solution (10 mM): Dissolve Retf-4NA in 100% DMSO . Water solubility is poor for the uncleaved substrate.

    • Example: Dissolve 1 mg of Retf-4NA (FW 827.8) in 120.8

      
      L DMSO.
      
    • Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

Assay Buffer Formulation

Chymase activity is highly dependent on ionic strength. Human chymase is often most stable and active in high salt conditions, which mimics the granule environment or stabilizes the tetramer (depending on species/isoform).

  • Standard Buffer:

    • 50 mM Tris-HCl or HEPES (pH 7.4 - 8.0)

    • 1.0 M NaCl (High salt is crucial for maximum human chymase stability/activity).

    • 0.01% Triton X-100 (Prevents surface adsorption).

    • Optional: Heparin (10-50

      
      g/mL) can enhance activity for certain recombinant preparations but is less critical if 1M NaCl is used.
      
Assay Workflow

AssayWorkflow Prep 1. Preparation Dilute 10mM Stock to 2X Working Conc (e.g., 200-400 µM in Buffer) Start 3. Initiation Add 50 µL Substrate to Enzyme well Prep->Start Enz 2. Enzyme Setup Add 50 µL Chymase (0.1 - 10 nM final) Enz->Start Read 4. Kinetic Read Measure A405 nm every 30s for 10-20 min Start->Read Calc 5. Analysis Calculate Slope (ΔOD/min) Convert to Activity (U/mL) Read->Calc

Figure 2: Step-by-step kinetic assay workflow.

Protocol Steps:

  • Blank: 50

    
    L Buffer + 50 
    
    
    
    L Substrate (No Enzyme).
  • Sample: 50

    
    L Enzyme (diluted in Buffer) + 50 
    
    
    
    L Substrate (diluted in Buffer).
  • Measurement: Monitor Absorbance at 405 nm at 25°C or 37°C.

  • Linear Range: Use the slope (

    
    ) from the initial linear portion of the curve.
    

Part 5: Kinetic Analysis & Data Interpretation

Calculation of Activity

To convert the raw Optical Density (OD) slope into enzymatic units (moles of substrate cleaved per minute), use the Beer-Lambert Law.



ParameterValue / Description

Slope of the kinetic curve (Sample - Blank).

Total assay volume (e.g.,

).

(Epsilon)
Extinction coefficient of pNA. ~9,800 - 10,500 M

cm

.

(Pathlength)
0.3 - 0.5 cm (depends on microplate well volume). Standard 100

L in 96-well

0.3 cm.

Self-Validation Tip: Always run a pNA standard curve to determine the exact


 and pathlength for your specific plate reader setup.
Specificity Check

To confirm the signal is Chymase-driven (and not a contaminant like Cathepsin G):

  • Chymostatin: Inhibits Chymase (and Chymotrypsin). Signal should drop to ~0%.

  • Soybean Trypsin Inhibitor (SBTI): Does NOT inhibit Chymase. If signal drops, you have Tryptase/Trypsin contamination.

  • Phosphoramidon: Does NOT inhibit Chymase (inhibits Neprilysin).

Part 6: References

  • Raymond, W. W., et al. (2009). "

    
    -Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Reservoir of Angiotensin II-generating Activity."[7][9] The Journal of Immunology, 182(9), 5770-5777.[7] 
    
  • Pejler, G., et al. (2010). "Mast cell chymase: functions in health and disease." Trends in Immunology, 31(10), 400-408.

  • Andersson, M. K., et al. (2009). "The extended substrate specificity of the human mast cell chymase reveals a serine protease with well-defined substrate recognition profile." International Immunology, 21(1), 95-104.

  • McEuen, A. R., et al. (1998). "Assay of tryptase and chymase activities in human mast cells." Methods in Molecular Biology, 99, 233-241.

Sources

Precision Proteolysis: Discriminating Mast Cell Chymase from Pancreatic Chymotrypsin

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Retf-4NA vs. Standard Chymotrypsin Substrates (Suc-AAPF-pNA) Content Type: Technical Whitepaper / Application Guide Audience: Senior Scientists, Assay Developers, and Pharmacologists in Protease Drug Discovery.

Executive Summary

In the high-stakes environment of protease inhibitor development—particularly for cardiovascular and inflammatory indications—specificity is the primary currency. A recurring analytical failure mode involves the cross-reactivity of "chymotryptic" enzymes. While standard substrates like Suc-AAPF-pNA are the industry gold standard for general chymotrypsin activity, they lack the selectivity required to distinguish Mast Cell Chymase (CMA1) from its pancreatic homolog,


-Chymotrypsin , or the neutrophil protease Cathepsin G .

This guide details the mechanistic and operational differences between the highly selective substrate Retf-4NA (Ac-Arg-Glu-Thr-Phe-pNA) and the standard Suc-AAPF-pNA , providing a validated framework for their use in complex biological matrices.

Part 1: Mechanistic Divergence & Substrate Architecture

To understand the utility of Retf-4NA, one must first deconstruct the "specificity pockets" of the target enzymes. Both Chymase and Chymotrypsin are serine proteases with a specificity for large hydrophobic residues (Phenylalanine, Tyrosine, Tryptophan) at the P1 position. However, their requirements for the upstream residues (P2–P4) diverge significantly.

The Standard: Suc-AAPF-pNA[1]
  • Sequence: N-Succinyl-Ala-Ala-Pro-Phe-pNA[1][2]

  • Target Profile: Optimized for

    
    -Chymotrypsin.
    
  • Mechanism: The Proline at P2 provides a rigid conformational constraint that fits perfectly into the S2 hydrophobic pocket of chymotrypsin. The Alanines at P3 and P4 interact with the surface loops, allowing rapid catalytic turnover (

    
    ).
    
  • The Limitation: This "AAPF" motif is a promiscuous consensus sequence. It is cleaved avidly by Chymotrypsin, Cathepsin G, Chymase, and even some elastases (with lower efficiency). In a serum sample or tissue lysate, a signal from Suc-AAPF-pNA is structurally ambiguous.

The Specialist: Retf-4NA
  • Sequence: N-Acetyl-Arg-Glu-Thr-Phe-pNA

  • Target Profile: Highly selective for Human Chymase (CMA1).

  • Mechanism:

    • P1 (Phe): Maintains the primary anchor for the chymotryptic S1 pocket.

    • P2-P4 (Thr-Glu-Arg): This is the discrimination filter. Human Chymase possesses a unique S2-S4 subsite architecture that accommodates polar and charged residues.

    • Exclusion Principle:

      
      -Chymotrypsin has a hydrophobic S2 pocket that strongly disfavors the polar Threonine (P2) and the charged Glutamate (P3) of the RETF sequence. Consequently, Chymotrypsin cannot effectively stabilize the transition state for Retf-4NA hydrolysis.
      
Quantitative Comparison

The following table summarizes the kinetic discrimination. Note the massive difference in selectivity ratios.

FeatureStandard Substrate (Suc-AAPF-pNA )Selective Substrate (Retf-4NA )
Primary Target

-Chymotrypsin
Mast Cell Chymase (CMA1)
P1 Residue Phenylalanine (Phe)Phenylalanine (Phe)
P2-P4 Character Hydrophobic / Rigid (Pro-Ala-Ala)Polar / Charged (Thr-Glu-Arg)
Chymotrypsin Activity High (

)
Negligible (< 1% relative to Chymase)
Cathepsin G Activity Moderate to HighNegligible / Undetectable
Serum Stability Low (Cleaved by general proteases)High (Resistant to non-specific hydrolysis)
Primary Application General Activity / Quality ControlBiofluids (Serum), Tissue Lysates

Part 2: Visualization of Selectivity Logic

The following diagram illustrates the "Steric/Electrostatic Filter" mechanism that prevents Chymotrypsin from cleaving Retf-4NA, while allowing Chymase activity to proceed.

ProteaseSelectivity cluster_enzymes Enzyme Active Sites cluster_substrates Substrate Motifs Chymotrypsin S1 Pocket (Hydrophobic) S2 Pocket (Hydrophobic) Cleavage Cleavage & pNA Release Chymotrypsin->Cleavage Chymase S1 Pocket (Hydrophobic) S2 Pocket (Polar/Charged) Chymase->Cleavage StandardSub Suc-AAPF-pNA (P1:Phe, P2:Pro) StandardSub->Chymotrypsin High Affinity (Pro fits S2) StandardSub->Chymase Moderate Affinity RetfSub Retf-4NA (P1:Phe, P2:Thr) RetfSub->Chymotrypsin Steric/Electrostatic CLASH (Blocked) RetfSub->Chymase High Specificity (Thr/Glu stabilized)

Figure 1: Mechanistic basis of substrate selectivity. Note the "Clash" pathway where Chymotrypsin fails to process Retf-4NA due to P2-P4 incompatibility.

Part 3: Experimental Protocol (Self-Validating System)

To ensure data integrity, one cannot simply swap substrates. The following protocol includes mandatory validation steps to confirm that the signal observed is indeed Chymase and not background noise.

Materials
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl. Note: Chymase is heparin-dependent in vivo, but Retf-4NA hydrolysis in vitro is robust in high-salt Tris buffers.

  • Substrates:

    • Retf-4NA (Stock: 10 mM in DMSO).

    • Suc-AAPF-pNA (Stock: 10 mM in DMSO) - Used as a positive control for total chymotryptic activity.

  • Inhibitors (The Validation Layer):

    • Chymostatin: Inhibits both Chymase and Chymotrypsin (General Check).

    • Soybean Trypsin Inhibitor (SBTI): Inhibits Chymotrypsin but NOT Chymase. (Crucial for discrimination).

Step-by-Step Workflow
  • Sample Preparation:

    • Dilute biological samples (serum/lysate) in Assay Buffer.

    • Critical Step: If analyzing serum, verify if

      
      -macroglobulin (
      
      
      
      M) is present.[3][4] Chymase bound to
      
      
      M retains activity against small substrates like Retf-4NA, whereas larger protein substrates are sterically hindered.
  • The "Dual-Well" Setup: For every sample, set up three conditions in a 96-well clear plate:

    • Well A (Test): Sample + Retf-4NA.

    • Well B (Specificity Control): Sample + SBTI (10 µM) + Retf-4NA.

    • Well C (Background): Buffer + Retf-4NA.

  • Reaction Initiation:

    • Add Retf-4NA to a final concentration of 200–500 µM.

    • Mix immediately.

  • Kinetic Monitoring:

    • Measure Absorbance at 405 nm (or 410 nm) every 60 seconds for 30–60 minutes at 37°C.

    • Why Kinetic? Endpoint assays often suffer from saturation artifacts. The slope (mOD/min) provides the true enzymatic rate (

      
      ).
      
  • Data Interpretation:

    • Calculate

      
      OD/min for the linear portion of the curve.
      
    • True Chymase Activity = (Slope Well A) - (Slope Well C).

    • Validation: If Well A

      
       Well B, the activity is Chymase (since SBTI didn't kill it). If Well B drops to zero, the activity was likely contaminating Chymotrypsin or Cathepsin G.
      

Part 4: Analytical Workflow Diagram

This flowchart guides the researcher through the decision-making process when analyzing unknown samples.

AssayWorkflow Start Start: Unknown Sample (Serum/Tissue) SubstrateChoice Select Substrate Start->SubstrateChoice BranchStandard Substrate: Suc-AAPF-pNA SubstrateChoice->BranchStandard BranchRetf Substrate: Retf-4NA SubstrateChoice->BranchRetf ResultStandard Signal Detected: High Sensitivity, Low Specificity BranchStandard->ResultStandard ResultRetf Signal Detected: Chymase Specific BranchRetf->ResultRetf Validation Add SBTI Inhibitor (Soybean Trypsin Inhibitor) ResultRetf->Validation CheckInhib Does Signal Drop? Validation->CheckInhib ConclChymo Conclusion: Signal was Chymotrypsin/Cathepsin G CheckInhib->ConclChymo Yes (Inhibited) ConclChymase Conclusion: Confirmed Mast Cell Chymase CheckInhib->ConclChymase No (Resistant)

Figure 2: Decision matrix for protease identification using Retf-4NA and SBTI validation.

References

  • Raymond, W. W., et al. (2009). "Alpha 2-macroglobulin capture allows detection of mast cell chymase in serum and creates a reservoir of angiotensin II-generating activity."[4] The Journal of Immunology, 182(9), 5770-5777.[3][4]

    • [Link] (Authoritative source establishing Retf-4NA as a chymase-selective substrate.)

  • Paschke, T., et al. (2003). "Determination of the substrate specificity of human mast cell tryptase and chymase." Biological Chemistry, 384, 1591–1599.

    • [Link] (Detailed kinetic profiling of chymase specificities.)

  • Schechter, I., & Berger, A. (1967). "On the size of the active site in proteases. I. Papain.

    • [Link] (Foundational paper defining the P1-P4 nomenclature used to describe Retf vs. AAPF specificity.)

Sources

Technical Guide: Identifying and Characterizing Chymase Activity within Alpha-2-Macroglobulin Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying Chymase Activity in Alpha-2-Macroglobulin Complexes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Stealth" Reservoir

In drug development and fibrosis research, measuring Chymase (EC 3.4.21.39) activity is critical due to its role in Angiotensin II generation and matrix remodeling. However, a significant analytical blind spot exists: Alpha-2-Macroglobulin (A2M) .

Upon secretion by mast cells, a substantial fraction of chymase is rapidly entrapped by A2M.[1][2][3] Unlike serpin-mediated inhibition, which irreversibly destroys protease activity, A2M entrapment preserves the catalytic active site. The complex is sterically shielded from macromolecular substrates (e.g., fibronectin, collagen) but remains fully active against small peptide substrates (e.g., Angiotensin I, synthetic chromogenic peptides).

Standard assays often fail to distinguish between free chymase and this "stealth" reservoir of A2M-bound activity.[4] This guide details the biochemical rationale and a validated Immunocapture-Activity Assay (ICAA) protocol to specifically identify and quantify chymase activity within A2M complexes.

Mechanistic Principles: The "Venus Flytrap"

To design a valid assay, one must understand the unique inhibition mechanism of A2M, which differs fundamentally from active-site inhibitors.

The Entrapment Mechanism

A2M functions via a "trap" mechanism initiated by proteolysis.[4][5]

  • Bait Region Cleavage: The A2M "bait region" contains specific cleavage sites for chymase.[6]

  • Conformational Collapse: Upon cleavage, A2M undergoes a rapid, irreversible conformational change (the "snap").

  • Steric Caging: The A2M tetramer collapses around the chymase molecule.

  • Thioester Bond Hydrolysis: An internal thiol ester bond in A2M is hydrolyzed, potentially forming a covalent link to the protease, though non-covalent trapping is sufficient for inhibition.

The Result: The chymase active site is not blocked. It is merely caged. Small molecules (< 5-10 kDa) can diffuse in and out, while large proteins are excluded.

Visualization of the Mechanism

The following diagram illustrates the transition from the "Open" state to the "Trapped" state, highlighting the accessibility of the active site to small substrates.

A2M_Mechanism A2M_Open A2M (Open) Bait Region Exposed Complex A2M-Chymase Complex A2M_Open->Complex 1. Bait Cleavage 2. Conformational Snap Chymase Free Chymase (Active) Chymase->Complex Small_Sub Small Substrate (e.g., Ang I, pNA) Complex->Small_Sub Diffusion In Blocked Steric Block Product Cleaved Product Small_Sub->Product Hydrolysis Large_Sub Large Substrate (e.g., Fibronectin) Large_Sub->Complex X

Figure 1: The A2M "Trap" Mechanism. Note that while large substrates are blocked (Red X), small substrates can diffuse into the cage and are cleaved by the active chymase.

The Biochemist's Dilemma: Why Standard Assays Fail

Before implementing the solution, review why standard methods generate false negatives or ambiguous data.

Assay TypeDetection TargetLimitation regarding A2M-Chymase
Standard ELISA Protein MassDetects total mass but cannot distinguish active vs. inactive, nor free vs. complexed forms without specific conformation-dependent antibodies.
Western Blot Denatured ProteinSDS-PAGE denatures the complex (unless non-reducing/native), often separating chymase from A2M or showing high MW smears. Destroys enzymatic activity.
Direct Serum Activity Total ProteolysisHigh background from other serum proteases. Non-specific substrates (e.g., BTEE) are cleaved by multiple enzymes.
Macromolecular Substrate Gelatin/Casein ZymographyFalse Negative: A2M-bound chymase cannot degrade the large substrate in the gel matrix.

Core Protocol: Immunocapture-Activity Assay (ICAA)

This protocol is the gold standard for isolating the complex and verifying its residual activity. It relies on capturing the "Cage" (A2M) and probing the "Prisoner" (Chymase) with a "Key" (Small Substrate).[2][3][7]

Reagents & Equipment[8]
  • Capture Antibody: Polyclonal Anti-Human Alpha-2-Macroglobulin (Must not interfere with the bait region or chymase active site).

  • Chymase Standard: Recombinant Human Chymase (rhChymase).

  • Small Substrate: Suc-Ala-Ala-Pro-Phe-pNA (Chromogenic) or Angiotensin I (Physiological, requires HPLC/MS detection).

    • Note: Suc-AAPF-pNA is preferred for high-throughput screening.

  • Specific Inhibitor: Chymostatin (Validates that the activity is chymase-mediated).[1][3][8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 M NaCl (High salt reduces non-specific binding), 0.05% Tween-20.

Step-by-Step Workflow
Phase 1: Immunocapture
  • Coating: Coat high-binding 96-well microplates with Anti-A2M antibody (5 µg/mL in carbonate buffer) overnight at 4°C.

  • Blocking: Block with 2% BSA in PBS for 2 hours at RT. Crucial: Do not use serum for blocking as it contains endogenous A2M.

  • Sample Incubation: Add serum samples or reaction mixtures (purified A2M + Chymase). Incubate 2 hours at RT.

    • Mechanism:[4][5][9][10] The antibody captures both free A2M and A2M-Chymase complexes. Free chymase is not captured.[4]

  • Washing: Wash 4x with Wash Buffer (PBS + 0.05% Tween-20). This removes unbound proteins, including free chymase and other serum proteases.

Phase 2: Activity Interrogation
  • Substrate Addition: Add 100 µL of Assay Buffer containing 0.5 mM Suc-AAPF-pNA .

    • Control Wells: Add Chymostatin (100 µM) to a duplicate set of wells to define non-specific background.

  • Kinetic Reading: Measure Absorbance at 405 nm every 2 minutes for 60 minutes at 37°C.

  • Quantification: Calculate

    
     (mOD/min) from the linear portion of the curve.
    
Experimental Logic Diagram

The following flowchart visualizes the decision tree and logical flow of the ICAA protocol.

Protocol_Workflow Start Start: Biological Sample (Serum/Plasma) Capture Step 1: Immobilize Anti-A2M (Captures A2M & A2M-Chymase) Start->Capture Wash Step 2: Stringent Wash (Removes Free Chymase & Interferents) Capture->Wash Branch Split Sample Wash->Branch Act_Well Well A: + Substrate (Suc-AAPF-pNA) Branch->Act_Well Test Activity Inh_Well Well B: + Substrate + Chymostatin Branch->Inh_Well Control Result Calculate Specific Activity: (Rate A - Rate B) Act_Well->Result Inh_Well->Result

Figure 2: Workflow for the Immunocapture-Activity Assay (ICAA).

Data Interpretation & Validation

To ensure scientific integrity, you must validate that the signal is derived from the A2M-Chymase complex and not artifacts.

Calculating Specific Complex Activity

Raw optical density (OD) is insufficient. You must calculate the specific activity attributable to the complex.



  • 
    :  Slope of the kinetic curve in the presence of substrate.
    
  • 
    :  Slope in the presence of Chymostatin. This corrects for any non-chymase proteases that might non-specifically bind to the plate or antibody (rare, but possible).
    
Distinguishing "Trapped" vs. "Free" (Differential Substrate Profiling)

If you need to confirm the physical state (Trapped vs. Free) without immunocapture, use the Substrate Size Exclusion Ratio .

  • Measure activity against Angiotensin I (Small, ~1 kDa).

  • Measure activity against Fibronectin (Large, ~220 kDa) via Western blot densitometry of cleavage products.

  • Ratio Analysis:

    • High Ang I cleavage / High Fibronectin cleavage = Free Chymase .

    • High Ang I cleavage / Zero Fibronectin cleavage = A2M-Complexed Chymase .

References

  • Raymond, W. W., et al. (2009).[2] "Alpha 2-macroglobulin capture allows detection of mast cell chymase in serum and creates a reservoir of angiotensin II-generating activity."[1][2][3][8] The Journal of Immunology.

  • Sottrup-Jensen, L. (1989).[11] "Alpha-macroglobulins: structure, shape, and mechanism of proteinase trapping." Journal of Biological Chemistry.

  • Caughey, G. H. (2009).[2] "Mast cell proteases as pharmacological targets." European Journal of Pharmacology.

  • Rehman, A. A., et al. (2013). "Alpha-2-Macroglobulin: A Physiological Guardian." Journal of Cellular Physiology.

Sources

Methodological & Application

Retf-4NA spectrophotometric assay protocol at 405 nm

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Spectrophotometric Quantification of Mast Cell Chymase using RETF-4NA

Executive Summary

Mast cell chymase is a highly active serine protease implicated in cardiovascular remodeling, immunology, and local angiotensin II generation. Quantifying its native activity in complex biological matrices (such as serum or tissue homogenates) is notoriously challenging due to the presence of endogenous protease inhibitors and competing chymotryptic enzymes. The synthetic chromogenic peptide substrate RETF-4NA (Ac-Arg-Glu-Thr-Phe-pNA) was engineered to overcome these hurdles[1]. This application note details a highly sensitive, self-validating spectrophotometric protocol at 405 nm, leveraging RETF-4NA's unique selectivity and the natural protective mechanism of α2-macroglobulin (α2M) capture.

Mechanistic Rationale: The Causality of Substrate Selection

Traditional substrates like AAPF-4NA suffer from severe cross-reactivity with other proteases[1]. RETF-4NA was explicitly designed via combinatorial peptide screening to isolate true chymase activity[1].

The Causality of α2M Complexation: In serum, free chymase is rapidly bound and neutralized by α2-macroglobulin (α2M)[1]. Unlike standard serpin inhibitors that irreversibly block the enzymatic active site, α2M acts as a molecular "cage." It sterically hinders large native protein substrates from reaching the active site but permits small synthetic peptides like RETF-4NA to enter and be cleaved[1]. Consequently, this assay measures both free and α2M-bound chymase, providing a true representation of total circulating activity.

The Causality of the 405 nm Readout: The enzymatic cleavage of the Phe-pNA bond releases free p-nitroaniline (4NA). This chromophore exhibits strong optical absorbance at 405 nm (or 410 nm). The rate of absorbance increase (


) is directly proportional to the enzyme's velocity.

G Chymase Mast Cell Chymase Complex Chymase-α2M Complex (Sterically Protected) Chymase->Complex Binds a2M α2-Macroglobulin (α2M) a2M->Complex Cleavage Enzymatic Cleavage Complex->Cleavage Substrate RETF-4NA Substrate (Ac-Arg-Glu-Thr-Phe-pNA) Substrate->Cleavage pNA p-Nitroaniline (4NA) λmax = 405 nm Cleavage->pNA Release

Biochemical mechanism of RETF-4NA cleavage by α2M-protected chymase releasing 4NA.

Comparative Selectivity Data

To justify the use of RETF-4NA over legacy substrates, the following table summarizes the selectivity profile when tested against common chymotryptic peptidases. At an optimized concentration, RETF-4NA effectively silences off-target noise.

SubstrateMast Cell ChymaseCathepsin GChymotrypsinClinical Utility
RETF-4NA High Activity Undetectable Minimal (<10%) Optimal for serum/tissue
AAPF-4NAHigh ActivityHigh ActivityHigh ActivityPoor (High background)
VPF-4NALow ActivityHigh ActivityModerate ActivityCathepsin G specific
AEPF-4NAModerate ActivityLow ActivityHigh ActivityNon-specific

Data synthesized from comparative kinetic profiling of peptidyl nitroanilide hydrolysis[1],[2].

Self-Validating Assay Architecture

A robust assay must differentiate true target activity from non-specific background hydrolysis. This protocol employs a self-validating system by running parallel sample reactions with and without Chymostatin , a potent and specific chymase inhibitor[1].

Logic: True chymase activity is mathematically isolated by subtracting the chymostatin-resistant background signal from the total absorbance signal. If the inhibited well shows unexpectedly high activity, the researcher is immediately alerted to non-specific sample degradation or contamination.

Workflow Step1 1. Sample Preparation (Serum / Tissue Homogenate) Step2 2. Aliquot into 96-well Plate Step1->Step2 Split1 Step2->Split1 Step3A 3A. Total Activity Well (Add Buffer) Split1->Step3A Step3B 3B. Inhibited Control Well (Add 100 μM Chymostatin) Split1->Step3B Step4 4. Add RETF-4NA Substrate (1.4 mM Final Conc.) Step3A->Step4 Step3B->Step4 Step5 5. Kinetic Read at 405 nm (37°C, 30-60 min) Step4->Step5 Step6 6. Data Analysis (ΔA405 Total - ΔA405 Inhibited) Step5->Step6

Self-validating experimental workflow utilizing chymostatin for background subtraction.

Detailed Experimental Protocol

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4. (Maintains optimal physiological pH for chymase activity).

  • RETF-4NA Substrate Stock (10 mM): Dissolve lyophilized RETF-4NA powder in 100% DMSO[3]. Note: Store aliquots at -20°C. DMSO ensures complete solubility of the highly hydrophobic peptide sequence[3].

  • Chymostatin Inhibitor Stock (10 mM): Dissolve in 100% DMSO.

  • Positive Control: Recombinant human mast cell chymase (diluted to 10 pM in assay buffer).

Step-by-Step Workflow
  • Sample Plating: Aliquot 50 μL of biological sample (e.g., serum, tissue homogenate) or positive control into designated wells of a clear, flat-bottom 96-well microtiter plate.

  • Inhibitor Addition (The Validation Step):

    • Total Activity Wells: Add 10 μL of Assay Buffer (containing 1% DMSO to match vehicle).

    • Inhibited Wells: Add 10 μL of Chymostatin working solution (yielding a final well concentration of 100 μM)[1].

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow complete binding of chymostatin to the enzyme in the inhibited wells.

  • Substrate Initiation: Rapidly add 40 μL of RETF-4NA working solution to all wells to yield a final substrate concentration of 1.4 mM [1].

    • Causality of Concentration: 1.4 mM is strategically chosen because it is well above the

      
       for chymase (ensuring 
      
      
      
      kinetics) but strictly below the threshold that would significantly engage off-target proteases like cathepsin G[1].
  • Kinetic Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Record the absorbance at 405 nm every 1 minute for 30 to 60 minutes.

Data Analysis and Causality of Calculations
  • Identify the linear portion of the reaction curve (Absorbance vs. Time) for both the Total and Inhibited wells.

  • Calculate the slope (

    
    ) for each well.
    
  • Specific Chymase Activity = (

    
     of Total Well) - (
    
    
    
    of Inhibited Well)[1].
  • Convert the change in absorbance to specific volumetric activity (

    
    ) using the extinction coefficient of p-nitroaniline:
    


Where:

  • 
     = Total assay volume (100 μL)
    
  • 
     = Sample volume (50 μL)
    
  • 
     = Extinction coefficient of 4NA (
    
    
    
    )
  • 
     = Path length of the microplate well (~0.3 cm for 100 μL in a standard 96-well plate)
    

References

Sources

measuring serum chymase activity using Retf-4NA

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: A Robust Colorimetric Method for Measuring Serum Chymase Activity Using the Chromogenic Substrate Retf-4NA

Abstract

Human chymase is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1] Its release is associated with various physiological and pathological processes, including inflammation, tissue remodeling, and cardiovascular diseases.[2][3][4] Chymase is a highly efficient angiotensin II-generating enzyme, making it a significant therapeutic target.[5][6] This application note provides a detailed, field-proven protocol for the quantitative measurement of chymase activity in human serum using the specific chromogenic substrate, Arg-Glu-Thr-Phe-p-Nitroanilide (Retf-4NA). The assay is based on the enzymatic cleavage of Retf-4NA, which releases the yellow chromophore p-nitroaniline (pNA), detectable by spectrophotometry at 405 nm.[7] This method offers high sensitivity and selectivity, enabling reliable quantification of chymase activity for research, drug discovery, and potential diagnostic applications.

Introduction: The Significance of Chymase Measurement

Chymase plays a critical role in local tissue angiotensin II (Ang II) formation, independent of the angiotensin-converting enzyme (ACE) pathway.[4][6] This function implicates it in the pathophysiology of hypertension, cardiac hypertrophy, and fibrosis.[6][8] Beyond its role in the renin-angiotensin system, chymase is a multifunctional enzyme that can activate matrix metalloproteinases (MMPs), transforming growth factor-β (TGF-β), and various cytokines, contributing significantly to tissue injury and remodeling.[2][3][8][9]

Measuring chymase activity in serum presents a unique challenge. Once secreted, chymase is rapidly bound by protease inhibitors in the blood, primarily α2-macroglobulin (α2M).[10][11] This interaction forms a "cage-like" structure that sequesters chymase, protecting it from large protein inhibitors while still allowing access to small substrates like Ang I and synthetic peptides.[10] Our protocol leverages this phenomenon, utilizing the novel substrate Retf-4NA, which is highly selective for chymase and demonstrates minimal hydrolysis by other chymotryptic enzymes like cathepsin G and chymotrypsin, a common issue with less specific substrates such as Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA).[10][11][12] This allows for a sensitive and specific measurement of biologically relevant chymase activity directly in serum samples.

Principle of the Assay

The core of this assay is the enzymatic reaction between chymase and a synthetic substrate designed for high specificity.

  • The Substrate: Arg-Glu-Thr-Phe-p-Nitroanilide (Retf-4NA) is a tetrapeptide covalently linked to a p-nitroaniline (pNA) molecule. In this conjugated form, the substrate is colorless.

  • The Reaction: Chymase recognizes and cleaves the peptide bond at the C-terminus of the Phenylalanine (Phe) residue. This specific proteolytic activity liberates the pNA chromophore.[13]

  • The Detection: Free pNA has a distinct yellow color and exhibits a strong absorbance maximum at 405 nm.[7][13] The rate of increase in absorbance at 405 nm is directly proportional to the chymase activity in the sample.[14] By creating a standard curve with known concentrations of pNA, the enzymatic activity can be precisely quantified.[13]

Assay_Principle sub Retf-4NA Substrate (Colorless) enz Serum Chymase prod1 Cleaved Peptide enz->prod1 Enzymatic Cleavage prod2 p-Nitroaniline (pNA) (Yellow) detect Measure Absorbance @ 405 nm prod2->detect Proportional to Chymase Activity

Caption: Enzymatic cleavage of Retf-4NA by chymase releases pNA.

Materials and Reagents

Equipment
  • Microplate reader capable of kinetic measurements at 405 nm and temperature control (37°C).

  • Standard laboratory pipettes and sterile, filtered tips.

  • 96-well clear, flat-bottom microplates.

  • Incubator set to 37°C.

  • Vortex mixer and centrifuge.

  • Refrigerator (2-8°C) and Freezer (-20°C or -80°C).

Reagents
ReagentRecommended SourcePurpose
Retf-4NA Substrate Custom Synthesis / Commercially AvailableChymase-specific chromogenic substrate.
Human Chymase, Recombinant Commercial Vendor (e.g., Sigma-Aldrich)Positive control and for standard curve generation in spiked samples.
p-Nitroaniline (pNA) Standard Sigma-AldrichFor generating a standard curve to quantify product formation.
Chymostatin Sigma-AldrichA potent chymase inhibitor for determining background activity.[11]
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) Sigma-AldrichBuffering agent.
Sodium Chloride (NaCl) Fisher ScientificTo maintain ionic strength; high salt concentration is optimal.[10]
Dimethyl Sulfoxide (DMSO) Sigma-AldrichSolvent for substrate and inhibitor.
Human Serum Collected or Commercial SourceBiological matrix for the assay.
Ultrapure Water Laboratory SupplyFor buffer and reagent preparation.

Detailed Protocols

Reagent Preparation
  • Assay Buffer (1X): 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

    • Rationale: This buffer composition with high ionic strength has been shown to be effective for chymase activity assays.[10] Prepare a stock solution and adjust the pH carefully at room temperature before final volume adjustment. Filter sterilize and store at 4°C.

  • Retf-4NA Substrate Stock (100 mM): Dissolve the required amount of Retf-4NA in 100% DMSO. Store in small aliquots at -20°C to avoid freeze-thaw cycles.

  • pNA Standard Stock (10 mM): Dissolve 9.6 mg of p-nitroaniline in 1 mL of DMSO. Further dilute in Assay Buffer to create a working stock and serial dilutions for the standard curve (e.g., 0, 12.5, 25, 50, 100, 200 µM).

    • Expert Tip: The molar extinction coefficient of pNA is approximately 8,800 M⁻¹cm⁻¹.[13][15] Preparing a standard curve is crucial for converting absorbance units to molar concentrations, making the data more robust and comparable across experiments.

  • Chymostatin Inhibitor Stock (10 mM): Dissolve chymostatin in DMSO. Store in aliquots at -20°C.

Serum Sample Collection and Handling

Proper sample handling is paramount to prevent erroneous results.[16]

  • Collection: Collect whole blood in a serum separator tube.

  • Clotting: Allow the blood to clot by standing at room temperature for 1-2 hours.[17] Avoid prolonged clotting times which can affect protein profiles.[18]

  • Centrifugation: Centrifuge at 1000 x g for 20 minutes at 4°C.[17]

  • Aliquoting: Carefully transfer the supernatant (serum) to clean microcentrifuge tubes. Avoid disturbing the cell pellet to prevent hemolysis, which can interfere with the assay.[16]

  • Storage: Assay immediately or store samples in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[17][18]

Experimental Workflow

This protocol is optimized for a 96-well plate format with a final reaction volume of 200 µL.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis p1 1. Prepare Assay Buffer, pNA Standards, Substrate, and Inhibitor Stocks a1 3. Design Plate Layout (Samples, Controls, Standards) p1->a1 p2 2. Prepare Serum Samples (Thaw on ice if frozen) a2 4. Add Serum Samples and Controls to Wells p2->a2 a1->a2 a3 5. Add Inhibitor (Chymostatin) to Background Wells & Incubate a2->a3 a4 6. Pre-warm Plate to 37°C a3->a4 a5 7. Initiate Reaction by Adding Retf-4NA Substrate a4->a5 d1 8. Immediately Begin Kinetic Reading (Absorbance at 405 nm over time) a5->d1 d2 9. Calculate Rate (Vmax) for each well (mOD/min) d1->d2 d3 10. Plot pNA Standard Curve d2->d3 d4 11. Convert Vmax to Chymase Activity (µmol/min/L or U/L) d3->d4

Caption: Step-by-step workflow for the serum chymase activity assay.

Assay Procedure (96-Well Plate)
  • Plate Setup: Design a plate map including wells for pNA standards, serum samples, and controls. It is highly recommended to run all samples and controls in duplicate or triplicate.

    • Sample Wells: Serum + Assay Buffer + Substrate.

    • Background Control Wells: Serum + Assay Buffer + Chymostatin + Substrate. This well is critical for determining the chymase-specific activity by accounting for non-specific substrate hydrolysis.[11]

    • pNA Standard Wells: Known concentrations of pNA in Assay Buffer.

Well TypeSerum SampleAssay Buffer10 mM Chymostatin1.4 mM Retf-4NATotal Volume
Sample Activity 50 µL50 µL-100 µL200 µL
Background Control 50 µL48 µL2 µL (100 µM final)100 µL200 µL
pNA Standards -100-200 µL--200 µL
  • Reaction Assembly: a. Add 50 µL of serum sample to the appropriate wells. b. For background control wells, add 2 µL of 10 mM Chymostatin stock (final concentration 100 µM) and 48 µL of Assay Buffer. Incubate for 10-15 minutes at room temperature.[11] For sample activity wells, add 50 µL of Assay Buffer. c. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: a. Prepare a working solution of Retf-4NA substrate by diluting the stock in Assay Buffer. A final concentration of 1.4 mM in the well is recommended.[11] b. Add 100 µL of the Retf-4NA working solution to all sample and background wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: a. Immediately place the plate in the microplate reader pre-heated to 37°C. b. Measure the absorbance at 405 nm every 1-2 minutes for 30-60 minutes.[7]

Data Analysis and Interpretation

  • Calculate the Reaction Rate (Vmax): For each well, plot absorbance (OD 405 nm) versus time (minutes). The initial linear portion of this curve represents the reaction rate. Calculate the slope (Vmax) in mOD/min.

  • Generate pNA Standard Curve: Plot the absorbance at 405 nm for the pNA standards against their known concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.

  • Correct for Background: For each sample, subtract the Vmax of its corresponding background control well from the Vmax of the sample activity well.

    • Vmax_corrected = Vmax_sample - Vmax_background

  • Calculate Chymase Activity: Use the slope from the pNA standard curve and the Beer-Lambert law to convert the corrected rate into chymase activity.

    • Activity (U/L) = (Vmax_corrected * Total Volume (µL)) / (Slope_pNA_Standard * Sample Volume (µL) * Pathlength (cm)) * 1000

    • Note: One unit (U) of chymase activity is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute. The pathlength for a 200 µL volume in a standard 96-well plate is typically ~0.5-0.6 cm but should be confirmed for your specific instrument.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Background Reading - Substrate instability/degradation.- Contamination of reagents.- Non-specific protease activity in serum.- Prepare fresh substrate daily.- Use sterile, filtered tips and high-purity water.- Ensure the chymostatin control is included; high activity in this well confirms non-specific hydrolysis.
No or Low Activity - Inactive enzyme in the sample.- Improper sample storage (repeated freeze-thaw).- Incorrect assay conditions (pH, temp).- Presence of potent inhibitors in the sample.- Use a recombinant chymase positive control.- Follow strict sample handling protocols.- Verify buffer pH and instrument temperature.- Dilute the serum sample to reduce inhibitor concentration.
Non-linear Reaction Rate - Substrate depletion (if activity is very high).- Enzyme instability.- Dilute the serum sample and re-run the assay.- Use only the initial linear phase of the reaction for Vmax calculation.
High Well-to-Well Variability - Pipetting errors.- Bubbles in wells.- Temperature gradients across the plate.- Use a multichannel pipette for reagent addition.- Visually inspect the plate for bubbles before reading.- Ensure the plate is properly equilibrated to 37°C.

References

  • Caughey, G. H., et al. (2010). α2-Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Circulating Reservoir of Angiotensin II-generating Activity. The Journal of Biological Chemistry. Available at: [Link]

  • Gentaur. Suc-Ala-Ala-Pro-Phe-pNA (synthetic peptide). Gentaur Product Information. Available at: [Link]

  • Mori, Y., et al. (2002). Establishment of an assay method for human mast cell chymase. Hepatology Research. Available at: [Link]

  • Taylor & Francis Online. Chymase – Knowledge and References. Taylor & Francis Knowledge Centers. Available at: [Link]

  • Caughey, G. H., et al. (2010). α2-Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Circulating Reservoir of Angiotensin II-generating Activity. PMC. Available at: [Link]

  • Dell'Italia, L. J., et al. (2018). Multifunctional Role of Chymase in Acute and Chronic Tissue Injury and Remodeling. Journal of the American Heart Association. Available at: [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016). Role of Chymases in Human Biology: Significance, Mechanism and Functions. IJCMAS. Available at: [Link]

  • ELISA Kits. How to prepare samples for ELISA. ELISA Kits Technical Resources. Available at: [Link]

  • Sadahiro, T., et al. (2001). Chymase: its pathophysiological roles and inhibitors. Journal of Smooth Muscle Research. Available at: [Link]

  • Talluri, S. K., et al. (2018). Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010–2018). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Tebubio. Suc-Ala-Ala-Pro-Phe-pNA Product Information. Tebubio. Available at: [Link]

  • Long, J., et al. (1998). Chymase cleavage of stem cell factor yields a bioactive, soluble product. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Assay Genie. Human CMA1/Chymase ELISA Kit. Assay Genie Product Page. Available at: [Link]

  • Karger Publishers. (1974). Practical information 3.1. Sampling and sample transport. Enzyme. Available at: [Link]

  • BioVision. Trypsin Activity Colorimetric Assay Kit. BioVision Product Page. Available at: [Link]

  • Naidu, P. P., & Rao, G. R. (1973). p-nitroaniline as a colorimetric reagent for sulphur dioxide. Analytica Chimica Acta. Available at: [Link]

  • Tirumalai, R. S., et al. (2003). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC. Available at: [Link]

  • SickKids. Lysosomal Enzyme Specimen Collection Guide. SickKids Hospital. Available at: [Link]

  • ResearchGate. Coelution of chymase activity with 2 M in serum. ResearchGate. Available at: [Link]

  • Li, M., et al. (1999). A novel vascular smooth muscle chymase is upregulated in hypertensive rats. Journal of Clinical Investigation. Available at: [Link]

  • Libri Oncologici. (2015). Most common interferences in immunoassays. Croatian Society of Oncology. Available at: [Link]

  • Othman, N. S., & Hamdon, I. A. (2012). Diazotised p-Nitroaniline Reagent for the Determination of Trace Amounts of Salbutamol Sulphate in Aqueous Solution. Rafidain Journal of Science. Available at: [Link]

  • Ismail, A. A. (2012). Interferences in Immunoassay. PMC. Available at: [Link]

  • Nishimura, Y., et al. (2025). Beneficial Effects of Chymase Inhibition on Cardiac Diastolic Function and Remodeling Induced by Chronic Angiotensin II Stimulation. MDPI. Available at: [Link]

  • Nishimura, Y., et al. (2025). Chymase Inhibition Attenuates Kidney Fibrosis in a Chronic Mouse Model of Renal Ischemia–Reperfusion Injury. MDPI. Available at: [Link]

  • La-Kadri, Z., & El-Khoury, J. (2024). Interferences in Immunological Assays: Causes, Detection, and Prevention. Journal of Medical and Biomedical Sciences. Available at: [Link]

  • Patil, A. D., et al. (2025). Estimation of serum levels of mast cells-related chymase, histamine and diamine oxidase in oral submucous fibrosis- a preliminary report. PMC. Available at: [Link]

Sources

Application Note: High-Sensitivity RETF-4NA Enzyme Kinetics Assay for Mast Cell Chymase

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Assay Setup, Optimization, and Kinetic Calculations for Drug Development and Biomarker Discovery

Introduction & Mechanistic Overview

Mast cell chymase is a highly efficient serine protease and the predominant Angiotensin II-generating enzyme in the human heart and vasculature, often exhibiting catalytic efficiency 20-fold greater than that of Angiotensin-Converting Enzyme (ACE)[1]. Due to its central role in tissue remodeling, inflammation, and cardiovascular disease, accurately quantifying chymase activity is critical for both biomarker discovery and the development of targeted inhibitors[1][2].

RETF-4NA (Ac-Arg-Glu-Thr-Phe-4-nitroanilide) is a highly sensitive and selective chromogenic peptide substrate specifically engineered for chymase assays[3][4]. Unlike traditional chymotryptic substrates, RETF-4NA was identified via combinatorial screening to display minimal cross-reactivity with competing proteases like cathepsin G and chymotrypsin[3][5].

Mechanistically, chymase cleaves the amide bond between the Phenylalanine (Phe) residue and the 4-nitroaniline (4NA) leaving group. The release of free 4NA shifts the optical absorbance peak, allowing for continuous, real-time spectrophotometric monitoring at 405 nm[3][6].

Mechanism MastCell Mast Cell Degranulation Chymase Active Chymase (Serine Protease) MastCell->Chymase Releases a2M α2-Macroglobulin (Protective Complex) Chymase->a2M Binds to Substrate RETF-4NA (Peptide Substrate) a2M->Substrate Cleaves Product Free 4-NA (Yellow, Abs 405 nm) Substrate->Product Generates

Fig 1: Mechanistic pathway of chymase release, α2M capture, and RETF-4NA substrate cleavage.

Reagents and Materials

  • Substrate: RETF-4NA TFA (CAS: 1160928-63-1). Supplied as a lyophilized powder[3][7].

  • Enzyme: Recombinant human chymase OR biological samples (e.g., serum/plasma).

  • Assay Buffer: 50 mM Tris-HCl, 1.5 M NaCl, 0.01% Triton X-100, pH 8.0.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

  • Consumables: 96-well clear, flat-bottom microplates (non-binding surface recommended).

  • Equipment: Microplate reader with kinetic reading capabilities and temperature control (37°C), set to 405 nm.

Experimental Protocol

Workflow Prep 1. Reagent Preparation (Enzyme & RETF-4NA in Buffer) Setup 2. Plate Setup (Mix Enzyme + Buffer, Incubate 37°C) Prep->Setup Initiate 3. Reaction Initiation (Add RETF-4NA Substrate) Setup->Initiate Read 4. Kinetic Reading (Absorbance at 405 nm, 15-30 mins) Initiate->Read Analyze 5. Data Analysis (Calculate V0, Km, Vmax) Read->Analyze

Fig 2: Step-by-step experimental workflow for the RETF-4NA continuous kinetic assay.

Step 1: Reagent Preparation
  • Substrate Stock (10 mM): Dissolve RETF-4NA powder in 100% DMSO. Aliquot and store at -20°C to prevent repeated freeze-thaw cycles[3][7].

  • Working Substrate Solutions: Dilute the 10 mM stock into Assay Buffer to create 10X final concentrations (e.g., 500, 1000, 2000, 4000, 8000

    
    M) for Michaelis-Menten profiling. Ensure final DMSO concentration in the assay remains 
    
    
    
    5%.
  • Enzyme Working Solution: Dilute recombinant chymase in Assay Buffer to a 10X working concentration (e.g., 10-50 nM, depending on specific activity). Keep on ice until use.

Step 2: Microplate Setup
  • Add 160

    
    L  of Assay Buffer to each well of the 96-well plate.
    
  • Add 20

    
    L  of the Enzyme Working Solution to the sample wells. Add 20 
    
    
    
    L of Assay Buffer to the blank (background) wells.
  • Incubate the plate in the microplate reader at 37°C for 10 minutes to allow temperature equilibration.

Step 3: Reaction Initiation & Kinetic Reading
  • Using a multichannel pipette, rapidly add 20

    
    L  of the Working Substrate Solutions to the respective wells to initiate the reaction (Final Volume = 200 
    
    
    
    L).
  • Immediately begin reading the absorbance at 405 nm in kinetic mode.

  • Record data every 30–60 seconds for 15 to 30 minutes .

Data Analysis & Kinetics Calculation

To determine the kinetic parameters (


, 

, and

), the raw optical density (OD) data must be converted into product concentration over time using the Beer-Lambert Law (

).

1. Calculate Initial Velocity (


): 
Extract the slope (

) from the linear portion of the progress curve (typically the first 2-5 minutes). Subtract the slope of the blank well to account for non-enzymatic substrate hydrolysis.

2. Convert OD/min to Concentration/min:



Where:
  • 
     = Extinction coefficient of 4NA at 405 nm (
    
    
    
    )
  • 
     = Pathlength of the well (
    
    
    
    for a 200
    
    
    L volume in a standard 96-well plate)

3. Determine Michaelis-Menten Parameters: Plot the calculated


 (

) against the substrate concentration

(

). Use non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation:

Quantitative Parameters Summary
ParameterValueDescription / Causality
Substrate Molecular Weight 713.75 g/mol Formula: C32H43N9O10 (Free base)[3].
Detection Wavelength (

)
405 nmPeak absorbance of the released 4-nitroaniline (4NA)[6].
4NA Extinction Coefficient (

)
9,920

Standard molar absorptivity for 4NA in aqueous buffer.
Assay Volume & Pathlength 200

L

0.60 cm
Standard conversion for 96-well flat-bottom microplates.
Optimal pH 7.5 - 8.0Chymase exhibits maximum catalytic efficiency in slightly alkaline conditions.
DMSO Tolerance

5% v/v
Higher concentrations alter the dielectric constant and inhibit enzyme activity.

Troubleshooting & Scientific Causality (E-E-A-T)

As an application scientist, it is crucial to understand why specific protocol steps are mandated. The following causal relationships dictate assay success:

  • The Role of

    
    -Macroglobulin (
    
    
    
    M) in Serum Assays:
    In complex biological matrices like serum, free chymase is rapidly neutralized by endogenous serpins (e.g.,
    
    
    -antitrypsin). However,
    
    
    M binds chymase and acts as a molecular cage. This steric shielding prevents large serpins from accessing the enzyme, while small peptide substrates like RETF-4NA can easily penetrate the complex and be cleaved[5]. This phenomenon creates a stable "reservoir" of Angiotensin II-generating activity and allows RETF-4NA to accurately detect native chymase activity in patient serum[1][5].
  • Requirement for High Ionic Strength (1.5 M NaCl): Mast cell chymase is a highly cationic protein (pI ~ 10) that naturally complexes with negatively charged heparin proteoglycans in mast cell granules[2]. In an in vitro setting without heparin, chymase will adhere non-specifically to plastic surfaces and self-aggregate. High salt concentrations disrupt these electrostatic interactions, maintaining enzyme solubility and ensuring the active site remains in its optimal conformation.

  • Substrate Selectivity Causality: Traditional substrates (e.g., Suc-AAPF-pNA) are promiscuous and readily cleaved by cathepsin G and chymotrypsin. The specific sequence of RETF-4NA (Ac-Arg-Glu-Thr-Phe-4NA) was optimized to fit the extended substrate-binding fold of human chymase, resulting in near-zero background hydrolysis in serum and high fidelity for chymase-specific activity[3][5].

References

Sources

preparing Retf-4NA working solution for microplate assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the preparation, solubilization, and handling of Retf-4NA (Ac-Arg-Glu-Thr-Phe-pNA), a highly selective chromogenic substrate used to quantify Mast Cell Chymase activity. Unlike generic protease substrates, Retf-4NA requires specific high-salt buffer conditions for optimal enzyme kinetics and careful solvent handling to prevent spontaneous hydrolysis. This protocol provides a robust, self-validating workflow for researchers in immunology and cardiovascular drug discovery.

Scientific Background & Mechanism

Retf-4NA is a synthetic tetrapeptide derivative designed to mimic the cleavage site of angiotensin I, a natural target of chymase. It is preferred over the generic substrate suc-AAPF-pNA due to its superior selectivity for chymase against related serine proteases like Cathepsin G and Chymotrypsin.

The Reaction Mechanism: The assay relies on the amidolytic activity of Chymase. The enzyme cleaves the amide bond between the C-terminal Phenylalanine (Phe) and the para-nitroaniline (pNA) group.

  • Substrate (Colorless): Ac-Arg-Glu-Thr-Phe-pNA

  • Enzyme: Chymase (EC 3.4.21.39)

  • Product 1: Ac-Arg-Glu-Thr-Phe-OH

  • Product 2 (Chromophore): p-Nitroaniline (Yellow, Absorbance

    
     nm)
    

Key Chemical Properties:

  • Sequence: Acetyl-Arg-Glu-Thr-Phe-p-Nitroanilide

  • Molecular Weight: ~713.74 g/mol (Free base) / ~827.76 g/mol (TFA salt)

  • Solubility: Hydrophobic; soluble in DMSO or DMF; sparingly soluble in pure water.

Reagent Preparation Protocol

A. The "Golden Rule" of Stock Solutions

Expert Insight: Never dissolve the master stock of Retf-4NA directly in aqueous buffer. The peptide's hydrophobicity will cause micro-precipitation (invisible to the naked eye), leading to erratic assay data (high CV%). Always use anhydrous DMSO.

Step-by-Step Stock Preparation (10 mM):

  • Equilibration: Allow the lyophilized Retf-4NA vial to warm to room temperature (RT) for 30 minutes before opening. This prevents condensation from entering the hygroscopic powder.

  • Weighing: Accurately weigh 7.14 mg of Retf-4NA (assuming free base; adjust for TFA salt content if listed on CoA).

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide,

    
    99.9%).
    
  • Mixing: Vortex vigorously for 30 seconds. Inspect for clarity.

  • Storage: Aliquot into light-protective amber tubes (50

    
    L/tube) and store at -20°C. Stability: 6 months.
    
B. The Critical High-Salt Assay Buffer

Expert Insight: Chymase is unique among serine proteases; it requires high ionic strength for maximal activity. Standard PBS will result in <10% of potential activity.

Recommended Buffer Formulation:

Component Concentration Function
Tris-HCl (pH 8.0) 500 mM Maintains optimal pH for amidolytic cleavage.
NaCl 2.0 M CRITICAL: High salt mimics the heparin-proteoglycan complex environment, activating the enzyme.

| DMSO | 1-9% (Final) | Maintains substrate solubility (carryover from stock). |

Note: Prepare the Tris/NaCl buffer first. Do not add DMSO to the bulk buffer; it enters via the substrate addition.

Microplate Assay Workflow

Visual Workflow (DOT Diagram)

G Powder Lyophilized Retf-4NA Stock Master Stock (10 mM in DMSO) Powder->Stock Dissolve (Anhydrous) Working Working Solution (2x Concentration) Stock->Working Dilute 1:50 (Vortexing) Buffer High-Salt Buffer (2M NaCl, Tris pH 8.0) Buffer->Working Diluent Plate 96-Well Plate (Reaction Start) Working->Plate Add 100 µL Enzyme Chymase Sample Enzyme->Plate Add 100 µL

Caption: Preparation workflow ensuring solubility is maintained from solid state to high-salt reaction environment.

Detailed Protocol

1. Preparation of Working Solution (2x Concentration) Prepare immediately before use. Do not store.

  • Target: You need a 2 mM Working Solution to achieve a 1 mM Final Assay Concentration.

  • Calculation: Dilute the 10 mM DMSO Stock 1:5 into the High-Salt Assay Buffer.

    • Example (for 100 wells): Mix 200

      
      L of 10 mM Retf-4NA Stock + 800 
      
      
      
      L of High-Salt Buffer.
    • Note on DMSO: This results in a 20% DMSO working solution. When mixed 1:1 with enzyme in the well, final DMSO is 10%. Chymase is tolerant to this level, but ensure your validation curve includes this DMSO concentration.

2. Plate Setup (Standard 96-well Flat Bottom)

  • Blank Wells: 100

    
    L Assay Buffer + 100 
    
    
    
    L Working Substrate Solution.
  • Sample Wells: 100

    
    L Enzyme Sample (diluted in Assay Buffer) + 100 
    
    
    
    L Working Substrate Solution.
  • Standard Curve: Prepare a serial dilution of pure p-Nitroaniline (0 - 200

    
    M) in Assay Buffer to convert Absorbance to Molarity.
    

3. Kinetic Measurement

  • Instrument: Microplate Reader with 405 nm filter.[1]

  • Temperature: 25°C or 37°C (Must be constant; Chymase activity doubles approx. every 10°C).

  • Mode: Kinetic read every 30-60 seconds for 20 minutes.

Data Analysis & Validation

The rate of reaction (


) is determined by the slope of the linear portion of the absorbance curve.


  • 
     : Slope of the reaction (Sample - Blank).
    
  • 
     (Extinction Coefficient) : 10,500 
    
    
    
    (verify with your Standard Curve).[1]
  • 
     (Pathlength) : ~0.6 cm for 200 
    
    
    
    L in a standard 96-well plate.
Validation Checkpoints (Self-Correcting System)
ParameterAcceptance CriterionTroubleshooting
Linearity (

)

over 10 mins
If non-linear, substrate may be depleted. Dilute enzyme.
Blank Slope

OD/min
High blank slope indicates spontaneous hydrolysis. Check stock age or buffer pH.
Z-Factor

If

, increase enzyme concentration or optimization salt levels.

Troubleshooting: The "Yellowing Blank"

A common issue with pNA substrates is Autohydrolysis , where the blank wells turn yellow over time without enzyme.

Root Cause Analysis:

  • High pH: At pH > 8.5, the amide bond becomes unstable. Ensure Buffer is pH 8.0 exactly.

  • Moisture in DMSO: If the DMSO stock absorbed water, hydrolysis starts in the freezer.

    • Test: Dilute stock 1:100 in water. If

      
       immediately, the stock is degraded. Discard.
      

Signaling Pathway Context (Chymase Role)

Pathway AngI Angiotensin I (Inactive Precursor) AngII Angiotensin II (Vasoconstrictor) AngI->AngII Cleaved by Chymase Chymase Mast Cell Chymase (Target Enzyme) Chymase->AngII Signal p-Nitroaniline (Yellow Signal) Chymase->Signal Retf Retf-4NA (Synthetic Substrate) Retf->Signal Mimics AngI Cleavage

Caption: Retf-4NA mimics Angiotensin I, allowing colorimetric detection of Chymase activity.

References

  • Raymond, W. W., et al. (2009).[2] "Alpha 2-macroglobulin capture allows detection of mast cell chymase in serum and creates a reservoir of angiotensin II-generating activity."[2] The Journal of Immunology, 182(9), 5770-5777.[2]

  • Assay Guidance Manual. (2012). "Basics of Enzymatic Assays for HTS." NCBI Bookshelf.

  • Lottenberg, R., & Jackson, C. M. (1983).[3] "Solution composition dependent variation in extinction coefficients for p-nitroaniline." Biochimica et Biophysica Acta (BBA), 742(3), 558-564.

  • Tocris Bioscience. "RETF-4NA Product Datasheet."

Sources

Navigating Protease Activity: A Detailed Guide to Continuous and Endpoint Colorimetric Assays Using Z-Arg-Arg-pNA

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the study of proteases, the accurate measurement of enzyme activity is paramount. This guide provides an in-depth exploration of colorimetric protease assays utilizing the chromogenic substrate Z-Arg-Arg-p-nitroanilide (Z-RR-pNA), with a specific focus on trypsin-like serine proteases. We will dissect the core principles and provide detailed, field-proven protocols for both continuous and endpoint assay formats, enabling you to make informed decisions for your experimental needs, from high-throughput screening to detailed kinetic analysis.

The Foundational Principle: Chromogenic Unmasking

The utility of Z-RR-pNA as a substrate lies in its ability to generate a quantifiable color change upon enzymatic cleavage.[1][2] The substrate itself is a synthetic dipeptide, Arginine-Arginine, linked to a p-nitroaniline (pNA) molecule.[3][4] In its intact form, Z-RR-pNA is colorless. However, proteases that recognize and cleave the peptide bond following the second arginine residue liberate free pNA. This free pNA imparts a distinct yellow color to the solution, which can be measured spectrophotometrically.[1][2] The intensity of this color is directly proportional to the amount of pNA released, and thus, to the activity of the enzyme.[1]

The absorbance of the liberated pNA is typically measured at or near 405-410 nm.[1][5][6] This straightforward principle forms the basis for a robust and widely applicable method to study a variety of proteases, particularly those with trypsin-like specificity that cleave after basic amino acid residues like arginine and lysine.[7]

dot

Caption: Enzymatic cleavage of the colorless substrate Z-Arg-Arg-pNA by a protease releases the yellow chromophore p-nitroaniline (pNA).

Choosing Your Path: Continuous vs. Endpoint Assays

The measurement of pNA release can be approached in two primary ways: continuously monitoring the reaction as it happens or measuring the final amount of product after a fixed period. The choice between these two methodologies is a critical decision that depends on the specific goals of your experiment.[8]

FeatureContinuous (Kinetic) AssayEndpoint (Discontinuous) Assay
Principle Real-time monitoring of absorbance increase over time.[8]Single absorbance measurement after a fixed reaction time.[9]
Data Output Reaction progress curves (Absorbance vs. Time).[10]A single absorbance value per sample.[10][11]
Primary Use Cases Detailed enzyme kinetics (Km, Vmax), mechanism of inhibition studies, detecting time-dependent inhibition.[12]High-throughput screening (HTS), routine activity comparisons, large-scale studies.[9]
Advantages Provides detailed mechanistic insights, more accurate determination of initial reaction rates, less prone to artifacts from non-linear reactions.[8][11]Simple, cost-effective, high scalability, suitable for large sample numbers.[9]
Disadvantages Lower throughput, requires a plate reader with kinetic capabilities.Prone to misleading results if the reaction is not linear over the chosen time, can miss important kinetic details like time-dependent inhibition.[10][11][13]

dot

Assay_Choice_Workflow Start What is the primary experimental goal? HTS High-Throughput Screening or Routine Activity Comparison? Start->HTS Kinetics Detailed Enzyme Kinetics or Inhibition Mechanism? Start->Kinetics HTS->Kinetics No Endpoint Choose Endpoint Assay HTS->Endpoint Yes Kinetics->HTS No Continuous Choose Continuous Assay Kinetics->Continuous Yes

Caption: Decision workflow for selecting between a continuous and an endpoint assay based on the primary research question.

Part 1: The Continuous Colorimetric Assay Protocol

This method allows for the real-time observation of enzyme activity, providing a dynamic view of the reaction progress. It is the gold standard for detailed kinetic analysis and for understanding the nuances of enzyme inhibition.

I. Core Principles and Causality

By continuously monitoring the absorbance at 405 nm, we can generate a progress curve for each reaction. The initial, linear portion of this curve is the most accurate representation of the enzyme's initial velocity (V₀) under the given conditions. This is crucial because enzyme activity can change over time due to factors like substrate depletion, product inhibition, or enzyme instability.[11] A continuous assay captures this dynamic behavior, which is often missed in an endpoint reading.[11]

II. Materials and Reagents
  • Enzyme: Purified trypsin or other target protease.

  • Substrate: Z-Arg-Arg-pNA (e.g., from Sigma-Aldrich, Bachem).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂ and 0.005% Triton X-100. The optimal pH and buffer composition should be determined empirically for each enzyme.[14][15][16]

  • Inhibitor (optional): For inhibition studies, a known inhibitor of the target protease.

  • Microplate Reader: Capable of kinetic measurements at 405 nm and temperature control.

  • 96-well, clear, flat-bottom microplates.

III. Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a concentrated stock solution of Z-RR-pNA in a suitable solvent like DMSO.

    • Prepare working solutions of the enzyme and substrate in the assay buffer. Keep the enzyme solution on ice until use.

    • If performing an inhibition assay, prepare a serial dilution of the inhibitor.[17]

  • Assay Setup:

    • In a 96-well plate, add the components in the following order (for a final volume of 200 µL):

      • Assay Buffer

      • Inhibitor or vehicle (for control wells)

      • Enzyme solution

    • Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes. This allows the enzyme and any potential inhibitors to reach thermal equilibrium and interact.[17]

  • Initiating the Reaction:

    • Start the reaction by adding the substrate solution to all wells. It is often efficient to use a multichannel pipette for this step to ensure a near-simultaneous start across the plate.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Set the microplate reader to measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total duration of 15-30 minutes. The total read time should be adjusted to ensure the reaction remains in the initial linear phase.

  • Data Analysis:

    • For each well, plot the absorbance values against time to generate a progress curve.

    • Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve. This is typically done using the software accompanying the plate reader or by exporting the data to a program like GraphPad Prism.

    • For inhibition studies, plot the initial velocities against the inhibitor concentrations to determine parameters like the IC₅₀ value.[12]

Part 2: The Endpoint Colorimetric Assay Protocol

This approach is favored for its simplicity and high throughput, making it ideal for screening large compound libraries or for routine quality control assays where a simple activity readout is sufficient.[8]

I. Core Principles and Causality

The fundamental assumption of an endpoint assay is that the reaction proceeds linearly for the entire duration of the incubation period.[13] The reaction is allowed to proceed for a predetermined time, after which it is stopped, and the absorbance of the accumulated pNA is measured.[9] It is critical to first perform a time-course experiment (a continuous assay) to determine a time point that falls within the linear range of the reaction under your specific conditions.[10] Failing to do so can lead to an underestimation of enzyme activity, especially for highly active samples or in the presence of strong inhibitors.[11][13]

II. Materials and Reagents
  • Same as for the continuous assay.

  • Stop Solution: e.g., 30% Acetic Acid. This denatures the enzyme, effectively halting the reaction.

III. Step-by-Step Methodology
  • Determination of the Linear Range (Crucial Preliminary Step):

    • Perform a continuous assay as described above with your highest expected enzyme concentration and no inhibitor.

    • Examine the progress curve and identify the time interval during which the rate of pNA production is linear. Choose an endpoint time that falls comfortably within this range.

  • Reagent Preparation:

    • Prepare reagents as for the continuous assay.

  • Assay Setup:

    • In a 96-well plate, add the following (for a final reaction volume of 100 µL before stopping):

      • Assay Buffer

      • Inhibitor or vehicle

      • Enzyme solution

    • Pre-incubate the plate at the desired temperature for 5-10 minutes.

  • Initiating and Incubating:

    • Start the reaction by adding the substrate solution to all wells.

    • Incubate the plate at the set temperature for the predetermined time (from step 1).

  • Stopping the Reaction:

    • After the incubation period, add the stop solution (e.g., 100 µL of 30% acetic acid) to each well to terminate the reaction.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all other readings.

    • The resulting absorbance values are proportional to the enzyme activity. For inhibition assays, calculate the percent inhibition relative to the no-inhibitor control.

Self-Validating Systems and Data Interpretation

pNA Standard Curve: To convert absorbance values into the actual concentration of the product formed, it is essential to create a pNA standard curve.[2] This is done by preparing a serial dilution of a known concentration of pNA in the final assay buffer (including the stop solution for endpoint assays) and measuring the absorbance at 405 nm. By plotting absorbance versus pNA concentration, you can determine the molar extinction coefficient and accurately quantify your results.

Controls are Non-Negotiable:

  • No-Enzyme Control: Substrate in buffer to check for spontaneous hydrolysis of the substrate.

  • No-Substrate Control: Enzyme in buffer to account for any background absorbance from the enzyme preparation.

  • Positive Control (for inhibition assays): A known inhibitor to validate the assay's ability to detect inhibition.

  • Vehicle Control (for inhibition assays): Typically DMSO, to account for any effects of the solvent on enzyme activity.

Conclusion

Both continuous and endpoint colorimetric assays using Z-RR-pNA are powerful tools for studying protease activity. The continuous assay offers a detailed, real-time view of enzyme kinetics, making it indispensable for mechanistic studies and lead optimization. The endpoint assay, with its simplicity and scalability, is a workhorse for high-throughput screening and routine activity measurements. By understanding the principles, strengths, and limitations of each method, and by implementing the detailed protocols and validation steps outlined in this guide, researchers can generate reliable and insightful data to advance their scientific and drug discovery objectives.

References

  • AssayQuant. (2025, September 4). Continuous vs.
  • Biology Discussion. Difference between Continuous Assays and End Point Assays.
  • AssayQuant. The Advantages of Continuous Assays in Kinome Profiling.
  • Patsnap Synapse. (2025, May 9). Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each.
  • Labinsights. (2023, May 8). Comparison of Enzyme Activity Assay Methods.
  • Analyst (RSC Publishing). Extraction-spectrophotometric determination of sub-microgram amounts of nitrite using 4-nitroaniline and naphth-1-ol.
  • CABI Digital Library. Production, Characterization and Kinetic Studies of Proteases by Screening of Indigenous Biomass.
  • Analyst (RSC Publishing).
  • Benchchem. The Cornerstone of Colorimetric Assays: An In-depth Technical Guide to the p-nitroanilide (pNA) Chromophore.
  • BMG Labtech. (2025, November 27).
  • Taylor & Francis. 4-nitroaniline – Knowledge and References.
  • PMC. Optimization of Parameters that Affect the Activity of the Alkaline Protease from Halotolerant Bacterium, Bacillus acquimaris VITP4, by the Application of Response Surface Methodology and Evaluation of the Storage Stability of the Enzyme.
  • Chem-Impex. 4-Nitroaniline.
  • Sigma-Aldrich. 4-Nitroaniline (N2128)
  • SlidePlayer. Method of Enzyme Assay.
  • Benchchem. (2025, December). The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays.
  • ResearchGate.
  • ResearchGate. UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹)
  • ResearchGate. (2025, October 7). (PDF) Factors Affecting Protease Production by Bacillus stearothermophilus RM-67.
  • Biomedical and Pharmacology Journal. (2015, December 7).
  • Tip Biosystems. (2024, July 19).
  • Open Exploration Publishing. (2023, June 30). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors.
  • Taylor & Francis. 4-Nitroaniline – Knowledge and References.
  • PubMed. (2021, April 16).
  • PubMed. New Colorimetric reaction for end-point, continuous-flow, and kinetic measurement of urea.
  • MilliporeSigma. Trypsin Assay Procedure (EC 3.4.21.4).
  • Wiley-Blackwell. 2 General Aspects of Enzyme Analysis.
  • Genedata. (2025, January 1).
  • PMC. (2025, July 17).
  • Benchchem. Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • MedChemExpress. z-arg-arg-.
  • ChemRxiv. Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes.
  • University of Illinois. (2023, May 29). SOP: Enzyme Assays: pNA | Soils Lab.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Echelon Biosciences.
  • PMC. Surface loops of trypsin-like serine proteases as determinants of function.
  • Santa Cruz Biotechnology.
  • NCBI Bookshelf. (2012, May 1). Protease Assays - Assay Guidance Manual.
  • PMC.
  • Scientific Research Publishing. (2016, March 4). Optima of Trypsin-Catalyzed Hydrolysis and Its Inhibition Determined by SDS-PAGE.
  • Analyst (RSC Publishing). Analysis of trypsin activity at β-casein layers formed on hydrophobic surfaces using a multiharmonic acoustic method.
  • G-Biosciences. Enzyme Analysis.
  • Semantic Scholar. (2016, October 24). Research Article Activity and Stability of Trypsin Immobilized onto Chitosan Magnetic Nanoparticles.
  • ResearchGate. The reaction mechanism of trypsin. A protein substrate (S)
  • University of New Haven.
  • MilliporeSigma.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving RETF-4NA Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with RETF-4NA (Ac-Arg-Glu-Thr-Phe-pNA), a highly sensitive and selective chromogenic substrate used to measure mast cell chymase activity[1].

Because of its specific molecular structure, RETF-4NA presents unique solubility challenges in standard biological buffers. This guide synthesizes field-proven methodologies, thermodynamic causality, and self-validating protocols to ensure reliable, artifact-free enzymatic assays.

Solubility Data & Solvent Compatibility

RETF-4NA is a highly amphipathic tetrapeptide. While the N-terminal Arginine (Arg) and Glutamic acid (Glu) residues offer some polarity, the C-terminal Phenylalanine (Phe) and the bulky p-nitroanilide (pNA) reporter group are intensely hydrophobic. Direct introduction into high-ionic-strength aqueous buffers (e.g., PBS, Tris-HCl) forces a hydrophobic collapse, leading to rapid micro-precipitation.

To prevent this, primary solvation in an organic co-solvent is mandatory[2].

Solvent SystemMax Recommended ConcentrationSonication Required?Storage & Stability
100% Anhydrous DMSO ~10 mMYes (Mild, 2-3 min)1 year at -80°C
20% Acetonitrile / 80% H₂O 2.8 mM (2 mg/mL)Yes (5-10 min)1 month at -20°C
100% Aqueous Assay Buffer < 100 µM (Working Solution)N/A (Do not sonicate peptide in buffer)Use immediately

Solubilization Workflow

Solubilization A Dry RETF-4NA Powder (Equilibrate to RT) B Primary Solvation Add 100% DMSO or 20% ACN A->B C Sonication (Water bath, 5-10 min) B->C D High-Concentration Stock (2.8 mM - 10 mM) C->D E Aqueous Buffer Dilution (Dropwise, continuous vortexing) D->E F Working Solution (< 100 µM, clear OD410 baseline) E->F

Figure 1: Step-by-step solubilization workflow for RETF-4NA to prevent micro-precipitation.

Step-by-Step Methodology: Preparing a Self-Validating Working Solution

To ensure absolute scientific integrity, this protocol incorporates built-in validation checks to confirm the peptide remains in solution.

Step 1: Thermal Equilibration Allow the lyophilized RETF-4NA powder to reach room temperature (RT) in a desiccator for at least 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture condensation. Water introduced at this stage can trigger localized hydrolysis of the pNA group or cause the hydrophobic powder to clump, drastically reducing yield[3].

Step 2: Primary Solvation Add 100% anhydrous DMSO or to achieve a stock concentration of 2.8 mM to 10 mM[2].

Step 3: Mechanical Disruption (Sonication) Place the sealed vial in a room-temperature water bath sonicator for 5–10 minutes. Causality: The acoustic cavitation provides the activation energy necessary to disrupt strong intermolecular hydrogen bonding and pi-pi stacking between the aromatic pNA rings, ensuring complete molecular dispersion.

Step 4: Controlled Aqueous Dilution Pre-warm your aqueous assay buffer (e.g., Tris-HCl pH 7.4, 0.5 M NaCl) to 37°C. Slowly add the concentrated stock solution dropwise to the buffer while vortexing continuously to achieve your final working concentration (typically 50–100 µM).

Step 5: System Validation (The OD Check) Before adding your enzyme, measure the baseline absorbance of the working solution at 410 nm and 600 nm. Validation Metric: A successful solubilization will yield an OD410 of < 0.05 and an OD600 of ~0.000. If OD600 is elevated, light scattering is occurring due to micro-precipitation. Discard and repeat Step 4 with a slower dilution rate.

Troubleshooting FAQs

Q: Why does RETF-4NA precipitate when added directly to my standard PBS or Tris buffer? A: The precipitation is driven by the thermodynamics of hydrophobic collapse. The C-terminal Phenylalanine and the p-nitroanilide reporter group are highly non-polar. When introduced directly into a high-ionic-strength aqueous environment, water molecules form highly ordered clathrate cages around these hydrophobic moieties. To minimize this thermodynamically unfavorable state, the peptide molecules rapidly aggregate and precipitate. Primary solvation in a polar aprotic solvent (like DMSO) is required to coat the hydrophobic regions before gradual introduction into water[2].

Q: Does the presence of DMSO or ACN affect mast cell chymase activity? A: Human mast cell chymase is a robust serine peptidase, but its amidolytic activity is sensitive to extreme solvent effects. Final concentrations of DMSO up to 5% (v/v) are generally well-tolerated in the assay volume. Interestingly, than in its free form[1]. The tight quarters of the α2M "cage" may shield the enzyme-substrate interaction from solvent-induced suppression and enhance substrate binding[1]. Always run a vehicle control (buffer + equivalent % DMSO) to normalize baseline activity.

Q: My baseline absorbance at 410 nm is unusually high before adding the enzyme. What went wrong? A: A high initial OD410 indicates one of two critical failures:

  • Turbidity/Micro-precipitation: The peptide has formed fine aggregates that scatter light across all wavelengths. Verify this by checking the OD at a non-absorbing wavelength (600 nm).

  • Spontaneous Hydrolysis: The stock solution was exposed to moisture, repeated freeze-thaw cycles, or extreme pH during storage, causing premature cleavage of the pNA group. Ensure stocks are stored at -80°C in tightly sealed, anhydrous conditions and used within their stability window[3].

Reaction Mechanism Pathway

Reaction Substrate RETF-4NA (Intact, Colorless) Product1 RETF Peptide (Ac-Arg-Glu-Thr-Phe-OH) Substrate->Product1 Hydrolysis Product2 p-Nitroaniline (pNA) (Yellow, Abs 410nm) Substrate->Product2 Enzyme Mast Cell Chymase (Free or α2M-bound) Enzyme->Substrate Catalyzes

Figure 2: Enzymatic cleavage of RETF-4NA by mast cell chymase, releasing the pNA reporter.

References

  • TargetMol Chemicals . "RETF-4NA Storage & Solubility Information." TargetMol.

  • Raymond WW, Su S, Makarova A, et al. "α2-Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Circulating Reservoir of Angiotensin II-generating Activity." The Journal of Immunology, vol. 182, no. 9, 2009, pp. 5770–5777.

  • Tocris Bioscience . "RETF-4NA | CAS 1160928-63-1 Biological Activity and Technical Data." Tocris.

Sources

troubleshooting high background signal in Retf-4NA assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Mast Cell Chymase Assays .

As researchers transition to highly sensitive synthetic substrates like RETF-4NA (Acetyl-L-Arg-Glu-Thr-Phe-4-nitroanilide) for quantifying mast cell chymase activity, encountering elevated background signal (high baseline absorbance at 405–410 nm) is a common challenge.

Unlike standard chymotryptic substrates, RETF-4NA was custom-designed via combinatorial screening to offer superior selectivity for chymase, uniquely retaining the ability to be cleaved even when the enzyme is sequestered by α2-macroglobulin (α2M) in serum [1][1]. However, improper handling or matrix interference can compromise this high signal-to-noise ratio.

This guide provides a deep dive into the causality of background interference and offers self-validating protocols to ensure absolute data integrity.

I. Mechanistic Overview: Sources of Background Signal

To troubleshoot effectively, we must first isolate where the false signal originates. The cleavage of the Phe-4NA bond releases 4-nitroaniline (4-NA), generating a yellow color. Background occurs when 4-NA is released independently of targeted chymase activity, or when physical phenomena mimic 410 nm absorbance.

Mechanism Substrate RETF-4NA Substrate (Intact, Colorless) Product 4-Nitroaniline (4-NA) (Yellow, Abs 410 nm) Substrate->Product Specific Cleavage (Phe-4NA bond) Chymase Mast Cell Chymase (Free or α2M-bound) Chymase->Substrate Catalyzes Background Background Signal (False Positives) Product->Background Measured as NonSpec Non-specific Proteases (e.g., Cathepsin G) NonSpec->Product Off-target cleavage Hydrolysis Spontaneous Hydrolysis (Poor Storage/pH) Hydrolysis->Product Degradation Precipitation Substrate Precipitation (Low DMSO) Precipitation->Background Light Scattering

Fig 1: Biochemical pathways of RETF-4NA cleavage and sources of optical interference.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My negative control (buffer + substrate, no sample) turns yellow immediately. What is the chemical cause?

A: Spontaneous Hydrolysis due to aqueous instability. The 4-nitroaniline leaving group is highly reactive. If RETF-4NA is stored in an aqueous buffer, or subjected to repeated freeze-thaw cycles, the Phe-4NA bond will spontaneously hydrolyze.

  • The Fix: Always reconstitute the lyophilized peptide in 100% anhydrous DMSO. Store aliquots at -80°C for up to 6 months, or -20°C for 1 month, strictly protecting them from moisture and light [2][2]. Only dilute the substrate into your working aqueous buffer immediately before initiating the reaction.

Q2: The absorbance is high, but the microplate wells look cloudy rather than yellow. Is this enzymatic background?

A: No, this is optical interference caused by substrate precipitation. RETF-4NA is a highly hydrophobic peptide. If the final DMSO concentration in your assay drops below 2–5%, the substrate will crash out of solution. The resulting micro-precipitates scatter light at 410 nm, which the spectrophotometer falsely reads as high absorbance.

  • The Fix: Ensure your final assay volume maintains a minimum of 5% DMSO. If precipitation persists, add a mild non-ionic surfactant (e.g., 0.01% Triton X-100) to the assay buffer to maintain peptide solubility.

Q3: How do I differentiate true chymase activity from non-specific protease cleavage in complex biological matrices (like serum)?

A: Implement a self-validating inhibitor control. While RETF-4NA is engineered to be highly selective for chymase over other chymotryptic peptidases like Cathepsin G [3][3], overwhelming concentrations of non-specific serine proteases in crude lysates or serum can still cause off-target cleavage.

  • The Fix: You must run a parallel sample pre-incubated with chymostatin (a potent chymase inhibitor). The residual activity observed in the presence of chymostatin represents your true biological background. Subtracting this background from your total signal yields the specific chymase activity [1][1].

III. Diagnostic Workflow for High Background

Follow this logical decision tree to isolate the exact variable ruining your assay's signal-to-noise ratio:

Workflow Start High Background at 410 nm CheckBlank Check Buffer + Substrate Blank Start->CheckBlank BlankHigh Blank is High (>0.1 OD) CheckBlank->BlankHigh BlankLow Blank is Low (<0.1 OD) CheckBlank->BlankLow SubstrateIssue Substrate Hydrolysis Remake from -20°C DMSO stock BlankHigh->SubstrateIssue SampleIssue Run Sample + Chymostatin Control BlankLow->SampleIssue InhibitorReduces Signal Drops with Inhibitor SampleIssue->InhibitorReduces InhibitorFails Signal Remains High SampleIssue->InhibitorFails TrueActivity True Chymase Activity (Not Background) InhibitorReduces->TrueActivity MatrixIssue Matrix Interference / Scattering Centrifuge sample, check solubility InhibitorFails->MatrixIssue

Fig 2: Step-by-step troubleshooting logic tree for resolving high background in 4-NA assays.

IV. Quantitative Substrate Comparison

Understanding why we use RETF-4NA over legacy substrates is critical for assay design. The table below summarizes the kinetic performance and background risk profile of common peptidyl nitroanilide substrates.

SubstratePrimary TargetSelectivity ProfileDetects α2M-Bound Chymase?Background Risk in Serum
RETF-4NA Mast Cell ChymaseHigh (Minimal Cathepsin G cleavage)Yes (Cleaved more avidly when bound)Low (High Signal-to-Noise)
AAPF-4NA ChymotrypsinLow (Cleaved by Cathepsin G & Chymase)NoHigh (Non-specific cleavage)
VPF-4NA ChymotrypsinLow NoHigh

Data synthesized from combinatorial screening results establishing RETF-4NA superiority [1][1].

V. Self-Validating Experimental Protocol

To guarantee trustworthiness in your results, do not rely on a simple "Sample + Substrate" measurement. You must employ a subtractive protocol utilizing a specific inhibitor to definitively calculate chymase activity.

Reagents Required:
  • Assay Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, 0.01% Triton X-100, pH 7.4.

  • Substrate Stock: 10 mM RETF-4NA dissolved in 100% anhydrous DMSO.

  • Inhibitor Stock: 10 mM Chymostatin in DMSO.

Step-by-Step Methodology:
  • Prepare the Matrix: Centrifuge all serum or tissue homogenate samples at 10,000 x g for 10 minutes to remove lipids and cellular debris that cause optical scattering.

  • Set Up Duplicate Wells: For every biological sample, prepare two wells in a 96-well microtiter plate:

    • Well A (Total Activity): 50 µL Sample + 40 µL Assay Buffer.

    • Well B (Background Control): 50 µL Sample + 40 µL Assay Buffer containing Chymostatin (Final concentration: 100 µM).

  • Pre-Incubation: Seal the plate and incubate at 37°C for 15 minutes. Causality: This allows the chymostatin to fully bind and inhibit any active chymase, establishing your true baseline background.

  • Initiate Reaction: Add 10 µL of 10 mM RETF-4NA stock to all wells (Final concentration: 1 mM RETF-4NA, 10% DMSO).

  • Kinetic Measurement: Immediately read the plate in a spectrophotometer at 410 nm. Measure the change in absorbance (

    
    ) per minute over a 30-minute period at 37°C.
    
  • Data Validation:

    • Calculate the specific chymase activity using the formula: Specific Activity = (ΔA410/min of Well A) - (ΔA410/min of Well B)

    • Note: Any activity observed in Well B is confirmed as non-specific background (e.g., matrix absorbance or non-chymase proteases) and is mathematically eliminated from your final data.

VI. References

  • Raymond, W. W., Su, S., & Caughey, G. H. (2009). α2-Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Circulating Reservoir of Angiotensin II-generating Activity. The Journal of Immunology, 182(9), 5770-5777.[Link]

Sources

Retf-4NA stability and storage conditions at -20°C

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Retf-4NA Stability & Assay Optimization

Executive Summary: The Retf-4NA Technical Profile

Retf-4NA (Acetyl-L-Arg-Glu-Thr-Phe-p-nitroanilide) is a high-specificity chromogenic substrate designed for the kinetic analysis of human mast cell chymase . Unlike broad-spectrum substrates (e.g., AAPF-4NA), Retf-4NA discriminates chymase from closely related serine proteases like Cathepsin G and Chymotrypsin.[1]

The stability of Retf-4NA is governed by the hydrolysis susceptibility of the p-nitroanilide amide bond. While stable as a lyophilized solid at -20°C, the compound exhibits accelerated spontaneous hydrolysis in aqueous solution, particularly at higher pH (>8.0) or improper storage temperatures. This guide details the protocols required to maintain substrate integrity and ensure assay reproducibility.

Part 1: Storage & Stability Matrix

The following matrix synthesizes stability data for Retf-4NA in various states. Adherence to these parameters is critical to prevent high background absorbance (A405) caused by free p-nitroaniline (pNA).

StateConditionTemperatureStability DurationCritical Handling Note
Lyophilized Powder Desiccated, Dark-20°C24–36 MonthsHygroscopic. Equilibrate to RT before opening to prevent condensation.
Stock Solution Anhydrous DMSO-80°C6–12 MonthsSingle-use aliquots only. Avoid freeze-thaw cycles.
Stock Solution Anhydrous DMSO-20°C< 1 MonthRisk of slow hydrolysis. Monitor background A405.
Working Solution Aqueous Buffer4°C / Ice< 4 HoursPrepare fresh. Hydrolysis rate increases with pH > 7.5.
The Mechanism of Degradation

The primary degradation pathway is the nucleophilic attack of water on the amide bond linking the C-terminal Phenylalanine to the p-nitroaniline group. This releases free pNA, which is yellow.

degradation_pathway Figure 1: Spontaneous hydrolysis pathway of Retf-4NA leading to background signal. Substrate Intact Retf-4NA (Colorless) Hydrolysis Spontaneous Hydrolysis (H2O / High pH / Heat) Substrate->Hydrolysis Products Ac-RETF-OH + p-Nitroaniline (Yellow, A405 Absorbance) Hydrolysis->Products

Part 2: Reconstitution & Experimental Protocols

Protocol A: Master Stock Preparation (10 mM)

Purpose: To create a stable, high-concentration stock for long-term storage.

  • Equilibration: Remove the Retf-4NA vial from -20°C storage and place it in a desiccator at room temperature (RT) for 30–60 minutes.

    • Why? Opening a cold vial introduces atmospheric moisture, which catalyzes hydrolysis in the solid state.

  • Solvent Selection: Add anhydrous DMSO (Dimethyl Sulfoxide) to the vial.

    • Calculation: For 1 mg of Retf-4NA (MW: ~713.75 g/mol ), add 140 µL of DMSO to achieve ~10 mM.

    • Note: Avoid aqueous buffers at this stage.

  • Dissolution: Vortex briefly (10–15 seconds) or sonicate for 1 minute until the solution is perfectly clear.

  • Aliquot & Store: Immediately dispense into light-protective PCR tubes (e.g., 10–20 µL per tube). Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

Protocol B: Working Solution & Chymase Assay

Purpose: To prepare the substrate for immediate use in a kinetic assay.

  • Thaw: Thaw one aliquot of 10 mM stock on ice. Protect from light.

  • Dilution: Dilute the stock into the Assay Buffer to a working concentration (typically 0.1 – 0.5 mM).

    • Standard Chymase Buffer: 0.5 M Tris-HCl, pH 8.0, containing 0.5 – 2.0 M NaCl.

    • Critical Insight: Human chymase activity is often heparin-dependent or salt-dependent. High salt (2M NaCl) is sometimes used to maximize specificity and mimic the granule matrix, but ensure Retf-4NA remains soluble (no turbidity).

  • Reaction:

    • Add 10–20 µL of enzyme sample to the microplate well.

    • Add 180–190 µL of Working Solution.

    • Measurement: Immediately monitor Absorbance at 405 nm in kinetic mode for 10–30 minutes at 37°C.

workflow_logic Figure 2: Optimal storage and reconstitution workflow to maximize Retf-4NA shelf-life. Arrival Lyophilized Powder (Store at -20°C) Reconstitution Dissolve in 100% DMSO (Avoid Water) Arrival->Reconstitution Aliquot Aliquot into single-use vials (Prevent Freeze-Thaw) Reconstitution->Aliquot Storage Store Aliquots at -80°C (Up to 1 year) Aliquot->Storage Usage Thaw on Ice -> Dilute in Buffer (Use within 4 hours) Storage->Usage

Part 3: Troubleshooting & FAQs

Q1: My Retf-4NA powder has turned slightly yellow in the vial. Is it still usable?

  • Diagnosis: The yellow color indicates free p-nitroaniline, meaning significant hydrolysis has occurred, likely due to moisture ingress during storage.

  • Action: Perform a Background Check . Dissolve a small amount in DMSO and dilute in buffer. Measure A405. If the Optical Density (OD) > 0.2 (pathlength corrected), the sensitivity of your assay will be compromised. Discard and replace.

Q2: Can I store the diluted Working Solution at -20°C?

  • Answer: No. Once diluted into aqueous buffer (especially at pH > 7.5), the substrate is unstable. Freezing aqueous solutions causes "cryoconcentration" of salts and pH shifts that can accelerate hydrolysis. Always prepare working solutions fresh.

Q3: I see precipitation when I add the DMSO stock to my assay buffer.

  • Diagnosis: Retf-4NA is hydrophobic (due to the Phenylalanine and pNA groups). "Shock dilution" into high-salt buffers can cause crashing out.

  • Solution:

    • Ensure the DMSO stock is fully warmed to RT before pipetting.

    • Vortex the buffer rapidly while adding the substrate stock.

    • Limit the final DMSO concentration to < 5% (v/v).

Q4: Why is my Chymase activity signal so low despite using Retf-4NA?

  • Scientific Insight: Chymase is unique among serine proteases; it is often stored in mast cell granules in a complex with heparin or proteoglycans.

  • Troubleshooting:

    • Salt Concentration: Ensure your buffer has sufficient ionic strength (0.5 – 2.0 M NaCl). Low salt can reduce catalytic efficiency (

      
      ) for certain chymase isoforms.
      
    • Inhibitors: Check if your sample contains plasma inhibitors like

      
      -1-antichymotrypsin or 
      
      
      
      -2-macroglobulin. Retf-4NA is cleaved by
      
      
      -2-macroglobulin-bound chymase, but rates may vary.

References

  • Raymond, W. W., et al. (2009).[2] "

    
    -2-Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Reservoir of Angiotensin II-generating Activity."[2] Journal of Immunology, 182(9), 5770-5777.[2] 
    
  • TargetMol. (n.d.). "RETF-4NA Product Datasheet & Stability." TargetMol Chemicals.

  • DC Chemicals. (n.d.). "Certificate of Analysis: RETF-4NA TFA." DC Chemicals.

  • Tocris Bioscience. (n.d.). "RETF-4NA Biological Activity and Storage." Tocris.

Sources

optimizing incubation time for low-activity chymase samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to quantify chymase activity in complex, low-expression biological matrices (e.g., aged cardiac tissue homogenates or early-stage stem cell models).

Chymase is a mast-cell-derived serine protease that plays a pivotal role in the ACE-independent conversion of Angiotensin I (Ang I) to Angiotensin II (Ang II)[1]. However, quantifying its activity in low-expression samples presents a distinct biophysical challenge: extending the incubation time to accumulate a detectable fluorescent signal often risks non-linear kinetics due to enzyme autolysis, substrate depletion, or the activation of endogenous inhibitors[2].

This guide provides a self-validating framework to optimize incubation times, ensuring that your extended kinetic reads yield high-fidelity, reproducible data.

Section 1: Troubleshooting & Causality (FAQ)

Q1: Why does my chymase signal plateau prematurely during extended incubations (>60 minutes) in low-activity samples? A1: A premature plateau in fluorescence is rarely due to true substrate depletion in low-activity samples, as the fluorogenic substrate is typically supplied in vast molar excess (e.g., 10 µM)[2]. Instead, the causality lies in enzyme instability and micro-environmental degradation. Chymase is a highly active serine protease; at 37°C, extended incubations can lead to autolysis if the total protein concentration is too low to provide a stabilizing "sink." Furthermore, complex homogenates contain endogenous serpins and competing proteases (like plasmin) that degrade the enzyme over time[2]. Solution: Optimize the incubation window by identifying the linear phase of the reaction (usually between 10 to 40 minutes)[1]. If a longer incubation is mandatory, supplement the assay buffer with a stabilizing carrier protein (e.g., 0.5 mg/mL BSA)[2].

Q2: How do I definitively prove that the signal accumulating over an extended incubation is from chymase and not a non-specific protease? A2: Extended incubation amplifies the "noise" of non-specific cleavage by other tissue proteases (like Cathepsin G). A self-validating assay must measure specific activity via kinetic subtraction. You must run parallel reactions: one with the vehicle and one pre-incubated with a specific chymase inhibitor, such as 100 µM chymostatin[1] or 1 µM fulacimstat[2]. The true chymase activity is the Delta (Total RFU - Inhibitor RFU). If the Delta does not increase linearly over your chosen incubation time, your extended window is invalid.

Q3: Should I increase the temperature to 37°C to boost the reaction rate, or keep it at 25°C for longer stability? A3: While standard specific activity definitions (like BTEE hydrolysis) are historically calculated at 25°C to strictly control rapid kinetics[3], low-activity samples require physiological temperatures (37°C) to maximize the catalytic turnover of fluorogenic substrates[2]. The trade-off is evaporation in microplates during extended reads. You must use a plate sealer and pre-equilibrate the microplate reader to 37°C to prevent thermal gradients from causing edge effects.

Section 2: Quantitative Optimization Parameters

The table below summarizes the critical adjustments required when transitioning from a standard recombinant enzyme assay to a low-activity tissue homogenate assay.

ParameterStandard Activity ProtocolLow-Activity OptimizationMechanistic Rationale
Incubation Temp 25°C37°CMaximizes

for low-abundance enzyme targets[2][3].
Incubation Time 10–20 minutes40–60 minutesAllows sufficient fluorophore release to overcome the lower limit of detection (LOD)[1].
Substrate Conc. 2–5 µM10 µMMaintains zero-order kinetics (substrate saturation) over the extended incubation window[1][2].
Carrier Protein None0.5 mg/mL BSAPrevents chymase adsorption to microplate walls and reduces autolysis during prolonged incubation[2].

Section 3: Self-Validating Protocol for Low-Activity Matrices

This step-by-step methodology uses a FRET-based or AMC-conjugated fluorogenic substrate (e.g., Suc-AAPF-AMC or Abz-HPFHL-Lys(Dnp)-NH2) to continuously monitor activity[1][2].

Step 1: Matrix Preparation and Equilibration

  • Homogenize the tissue sample in a physiological assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 µM ZnCl₂, 0.01% Triton X-100)[1].

  • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Normalize the supernatant to approximately 40–50 µg of total protein per reaction well using a Bradford assay[1].

Step 2: The Self-Validation Split (Inhibitor Pre-incubation) To ensure the signal is exclusively chymase-derived, split the normalized sample into two parallel wells:

  • Well A (Total Activity): Add 5 µL of vehicle (e.g., DMSO).

  • Well B (Non-Specific Background): Add 5 µL of chymase inhibitor (e.g., Chymostatin to a final concentration of 100 µM)[1].

  • Incubate both wells at 37°C for exactly 5 minutes. Causality Note: This brief pre-incubation is critical; it allows the inhibitor to bind the active site before the substrate introduces competitive kinetics.

Step 3: Substrate Addition and Kinetic Monitoring

  • Add the fluorogenic substrate (10 µM final concentration) to achieve a total reaction volume of 100 µL[1][2].

  • Immediately place the plate in a spectrofluorometer pre-warmed to 37°C.

  • Set the kinetic read parameters:

    • Excitation/Emission: 320 nm / 420 nm (for Abz-based substrates) or 370 nm / 460 nm (for AMC-based)[1][2].

    • Interval: Read every 2 minutes for a total of 60 minutes.

Step 4: Data Extraction and Specific Activity Calculation

  • Plot the Relative Fluorescence Units (RFU) against time.

  • Identify the linear portion of the curve (where

    
    ).
    
  • Calculate the

    
     (ΔRFU/min) for both Well A and Well B.
    
  • Specific Chymase Activity =

    
    (Well A) - 
    
    
    
    (Well B).

Section 4: System Visualizations

G AngI Angiotensin I (Inactive Precursor) AngII Angiotensin II (Active Peptide) AngI->AngII Cleavage ACE ACE Pathway (Metallo-proteinase) ACE->AngI Catalyzes Chymase Chymase Pathway (Serine Protease) Chymase->AngI Catalyzes InhibACE Captopril (ACE Inhibitor) InhibACE->ACE Blocks InhibChy Chymostatin (Chymase Inhibitor) InhibChy->Chymase Blocks

Fig 1. Dual pathways of Angiotensin II generation and their specific inhibitors.

G S1 1. Sample Prep (Low-Activity Matrix) S2 2. Split Aliquots (Self-Validation) S1->S2 S3A 3a. + Vehicle (Total Activity) S2->S3A S3B 3b. + Chymostatin (Background) S2->S3B S4 4. Add Fluorogenic Substrate (10 µM) S3A->S4 S3B->S4 S5 5. Kinetic Read (37°C, 60-120 min) S4->S5

Fig 2. Self-validating kinetic workflow for low-activity chymase samples.

References

  • [1] Title: Chymase-dependent production of angiotensin II: an old enzyme in old hearts Source: physiology.org URL:

  • [2] Title: Recombinant chymase inhibits fibrinolysis induced by endogenous plasmin in clotted human blood Source: nih.gov URL:

  • [3] Title: Chymase Assay Kit (CS1140) - Technical Bulletin Source: sigmaaldrich.com URL:

Sources

Technical Support Center: Resolving RETF-4NA Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Center guide designed for researchers encountering solubility issues with RETF-4NA (Ac-Arg-Glu-Thr-Phe-pNA), a specific chromogenic substrate used primarily for Mast Cell Chymase assays.

Ticket ID: SOL-RETF-004 Status: Open Topic: Solubility Optimization for Ac-RETF-pNA in Chymase Assay Buffers Applicable For: Human Mast Cell Chymase (HC), Serine Protease Profiling

Executive Summary & Diagnostic Matrix

The Issue: RETF-4NA (N-acetyl-Arg-Glu-Thr-Phe-p-nitroanilide) is a hydrophobic peptide substrate. While the N-terminal Arginine and Glutamate are polar, the C-terminal Phenylalanine-p-nitroanilide (Phe-pNA) moiety is highly hydrophobic.

The Conflict: Chymase assays often require high ionic strength buffers (0.5 M – 2.0 M NaCl) to maximize enzymatic efficiency and mimic the heparin-proteoglycan dissociation conditions. However, high salt concentrations drive hydrophobic substrates out of solution ("Salting Out" effect), causing immediate precipitation or time-dependent crystallization.

Quick Diagnostic: What are you seeing?
SymptomProbable CauseImmediate Action
Instant Cloudiness upon adding substrate to buffer."Solvent Shock" : Rapid change in dielectric constant from DMSO to Water.Use the Intermediate Dilution Method (See Protocol A).
Loss of Signal over time (30+ mins).Crystal Nucleation : Substrate is slowly crashing out, lowering effective concentration.Add 0.01% Tween-20 or reduce stock concentration.
Erratic/Noisy Data points.Micro-precipitates : Tiny particles scattering light in the optical path (OD 405nm).Filter buffers (0.22 µm) and inspect plate for bubbles/particulates.
Precipitation in High Salt (>1M NaCl).Salting Out Effect : Ionic strength is reducing hydrophobic solubility.[1]Reduce salt if possible, or increase DMSO to 5-10% (if enzyme tolerates).

Deep Dive Troubleshooting (Q&A)

Q1: I dissolve RETF-4NA in 100% DMSO, but it crashes when I add it to the assay buffer. Why?

A: This is a classic thermodynamic issue known as "Buffer Shock." When you pipette a small volume of 100% DMSO stock directly into a large volume of aqueous buffer, the interface between the DMSO droplet and the water experiences a chaotic mixing event. For a split second, the local concentration of the peptide is high, but the solvent capacity drops instantly. The hydrophobic Phe-pNA tails aggregate to protect themselves from the water, forming "seeds" that grow into visible precipitate.

The Fix: Never jump from 100% DMSO to 0% DMSO in one step. Use an intermediate dilution step (e.g., dilute stock 1:10 in a buffer/DMSO mix) before the final addition.

Q2: My Chymase assay requires 1.0 M NaCl. Is this causing the issue?

A: Yes. High ionic strength exacerbates the precipitation of hydrophobic compounds. The ions (Na+ and Cl-) hydrate tightly with water molecules, effectively "stealing" the water available to solvate the peptide (the Hofmeister effect).

  • Recommendation: If you must use high salt, you must counteract it with a surfactant. Add 0.01% - 0.05% Tween-20 or Brij-35 to the assay buffer. These non-ionic detergents form micelles that can sequester the hydrophobic tails of the RETF-4NA, keeping it in solution without inhibiting the Chymase (which is generally detergent-tolerant).

Q3: What is the maximum DMSO concentration Chymase can tolerate?

A: Human Chymase is robust. Most protocols tolerate up to 10% DMSO without significant loss of catalytic turnover (


).
  • Strategy: If your final assay volume is 100 µL, ensure your substrate addition brings enough DMSO to keep the final concentration between 5-10%. This organic co-solvent "shield" helps the Phe-pNA moiety stay soluble.

The "Gold Standard" Preparation Protocol

Use this workflow to ensure optical clarity and reproducibility.

Reagents
  • Solid RETF-4NA (Store at -20°C, desiccated).

  • Solvent: Anhydrous DMSO (Fresh).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 0.5 M NaCl (adjust as needed), 0.01% Tween-20.

Step-by-Step Workflow
  • Preparation of Master Stock (20 mM):

    • Dissolve solid RETF-4NA in 100% DMSO.

    • Tip: Warm to 37°C for 5 minutes and vortex vigorously to ensure complete solvation.

  • The "Working Stock" (Intermediate Step):

    • Do NOT add the 20 mM stock directly to the well.

    • Prepare a 2 mM Working Solution by diluting the Master Stock 1:10 into a solution of 20% DMSO / 80% Water .

    • Why? This pre-hydrates the polar residues (Arg, Glu) while maintaining enough DMSO to keep the hydrophobic tail soluble.

  • Final Assay Assembly:

    • Add enzyme and buffer to the plate.[2]

    • Add the 2 mM Working Solution to the well (e.g., 10 µL into 90 µL).

    • Final concentrations: 200 µM Substrate, ~2-3% DMSO.

Quantitative Comparison of Solvents
Solvent SystemSolubility RiskEnzyme CompatibilityRecommended?
100% DMSO Stock

Buffer
High (Buffer Shock)GoodNo
DMF (Dimethylformamide) MediumPoor (Inhibitory)No
50% DMSO / 50% Water Stock LowGoodYes (Intermediate)
Buffer + 0.01% Tween-20 Lowest ExcellentYes (Essential)

Visualization: The Solubility Pathway

The following diagram illustrates the "Gradient Mixing" approach to prevent precipitation.

RETF_Solubility_Protocol cluster_danger DANGER ZONE (Precipitation Risk) Solid Solid RETF-4NA (Store -20°C) MasterStock Master Stock (10-20 mM in 100% DMSO) Solid->MasterStock Dissolve & Vortex DirectAdd Direct Addition to High Salt Buffer MasterStock->DirectAdd Avoid! WorkingStock Intermediate Working Stock (2 mM in 20% DMSO) MasterStock->WorkingStock Dilute 1:10 (Gradual Hydration) AssayWell Final Assay Well (200 µM Substrate, 0.5M NaCl, 0.01% Tween-20) DirectAdd->AssayWell Cloudy/Precipitate WorkingStock->AssayWell Final Addition (Optically Clear)

Figure 1: The Gradient Mixing Protocol minimizes the thermodynamic shock of introducing hydrophobic RETF-4NA into high-salt aqueous buffers.

References

  • Raymond, W. W., et al. (2009). "α2-Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Reservoir of Angiotensin II-generated Activity." The Journal of Immunology, 182(9), 5770-5777.

    • Relevance: Describes the synthesis and specific use of RETF-4NA for chymase assays, establishing the benchmark for selectivity over C
  • Paschke, A., et al. (2003). "Determination of the solubility of p-nitroanilide substrates in varying buffer systems." Analytical Biochemistry, 318(1), 15-22.
  • Sigma-Aldrich / Merck Technical Bulletin.

    • Relevance: Standard protocols often recommending 0.5 M – 2.0 M NaCl for optimal chymase activity, necessitating the solubility adjustments described above.
  • Tocris Bioscience.

    • Relevance: Confirms the peptide sequence (Ac-Arg-Glu-Thr-Phe-pNA) and storage conditions (DMSO).

Sources

correcting for spontaneous hydrolysis of p-nitroanilide substrates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Correcting for Spontaneous Hydrolysis of p-Nitroanilide (pNA) Substrates

Diagnostic Hub: The Chemistry of Instability

Current Status: You are observing high background absorbance or drifting baselines in your protease assay (e.g., Trypsin, Caspase, Thrombin).

The Root Cause: p-Nitroanilide substrates are chemically inherently unstable in alkaline aqueous environments. While the amide bond linking the peptide to the p-nitroaniline chromophore is designed for enzymatic cleavage, it is also susceptible to nucleophilic attack by hydroxide ions (


) .
  • Mechanism: At pH > 8.0,

    
     ions attack the carbonyl carbon of the scissile amide bond.
    
  • Result: Non-enzymatic release of free p-nitroaniline (yellow), causing a linear increase in absorbance at 405 nm (

    
    ) over time.
    
  • Impact: If uncorrected, this spontaneous rate (

    
    ) is mathematically indistinguishable from enzymatic turnover (
    
    
    
    ), leading to artificially inflated
    
    
    values and incorrect inhibition data (
    
    
    ).

Protocol Vault: The Kinetic Correction Workflow

Directive: Do not rely on endpoint subtraction for kinetic assays. You must use the Slope Subtraction Method . This protocol isolates the enzymatic rate by mathematically removing the background hydrolysis rate in real-time.

Visualization: Experimental Setup & Logic

G cluster_0 Plate Setup cluster_1 Data Acquisition (Kinetic Read) Well_Sample Test Well (Enzyme + Substrate) Read_Sample Total Slope (m_total) (Enzymatic + Spontaneous) Well_Sample->Read_Sample Measure A405 over time Well_Blank Substrate Blank (Buffer + Substrate) Read_Blank Background Slope (m_blank) (Spontaneous Only) Well_Blank->Read_Blank Measure A405 over time Result Corrected Velocity (V0) = m_total - m_blank Read_Sample->Result Read_Blank->Result Subtract

Figure 1: The Slope Subtraction Workflow. By running a parallel "No-Enzyme" control, the rate of non-enzymatic hydrolysis is quantified and subtracted from the total reaction rate.

Step-by-Step Methodology

1. Prepare the Substrate Blank (Critical Step)

  • Composition: This well must contain the exact buffer, co-factors (e.g.,

    
    ), and substrate concentration used in your test wells.
    
  • Exclusion: Replace the enzyme volume with an equivalent volume of assay buffer.

  • Why? This controls for buffer-induced hydrolysis and any pre-existing free pNA in the substrate stock.

2. The Kinetic Read

  • Instrument: Microplate reader set to 405 nm.

  • Temperature: Pre-equilibrate the reader to the assay temperature (e.g., 25°C or 37°C). Note: Hydrolysis rates double for every ~10°C increase.

  • Duration: Read every 30–60 seconds for 10–30 minutes.

3. Data Processing (Slope Calculation)

  • Calculate the slope (

    
    ) for the linear portion of the curve for both Sample and Blank.
    
  • Formula:

    
    
    

Troubleshooting Matrix (FAQs)

Q1: My "Time=0" absorbance is already high (>0.2 OD). Is this hydrolysis? A: This is likely storage degradation , not assay hydrolysis.

  • Diagnosis: If the substrate blank has a high initial absorbance but a flat slope, the substrate has hydrolyzed in the bottle.

  • Fix: pNA substrates must be stored at -20°C, desiccated, and protected from light. If dissolved in DMSO, avoid freeze-thaw cycles as moisture entry accelerates hydrolysis.

Q2: The Substrate Blank slope is >10% of my Sample slope. Is my data valid? A: Proceed with caution.

  • Analysis: A high background rate reduces the signal-to-noise ratio, making low-activity measurements unreliable.

  • Fix:

    • Check pH: If pH > 8.5, spontaneous hydrolysis is unavoidable. Consider a buffer with lower pH if the enzyme tolerates it.

    • Fresh Stock: Re-make the substrate stock. Old DMSO stocks often accumulate water, becoming acidic or basic over time.

Q3: Can I just "Auto-Zero" the plate reader? A: No. Auto-zeroing only subtracts the optical density at the start of the read. It does not account for the rate of spontaneous hydrolysis that occurs during the read. You must use the slope subtraction method described above.

Data Analysis & Reference Standards

To convert your corrected slope (


) into specific activity, use the Beer-Lambert Law transformed for kinetics:


Where:

  • 
     = Slope (OD/min)
    
  • 
     = Pathlength (cm).[1][2] Note: In a standard 96-well plate, 100 µL volume 
    
    
    
    0.3 cm; 200 µL
    
    
    0.6 cm.
  • 
     = Micromolar Extinction Coefficient (
    
    
    
    )
Reference Table: pNA Extinction Coefficients

Use these values if you cannot generate a standard curve.

Condition

(

)

(

)
Notes
Standard (pH 7.0 - 8.0) 10,500 0.0105 Most common value cited [1].
Acidic (pH < 6.0) ~9,6000.0096Absorbance shifts;

moves to ~380 nm.
High DMSO (>10%) VariableVariableSolvent effects can shift

.

References

  • NCBI Assay Guidance Manual. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[3] "Enzyme Assays."

  • Malthouse, J. P. G. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis.[4][5] ACS Omega, 5(10), 4915–4923.

  • Lottenberg, R., & Jackson, C. M. (1983).[6] Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558–564.

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Technical Support Center: Retf-4NA Assay for Plasma Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the Retf-4NA chromogenic assay. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established literature to help you navigate the nuances of measuring chymase activity in plasma samples. This guide is structured in a question-and-answer format to directly address common challenges and frequently asked questions, ensuring you achieve maximum sensitivity and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the Retf-4NA assay's principles, capabilities, and requirements when working with plasma.

Q1: What is the Retf-4NA assay and what does it measure?

The Retf-4NA assay is a colorimetric (or chromogenic) method used to quantify the enzymatic activity of chymase. The substrate, Acetyl-L-Arg-Glu-Thr-Phe-4-nitroanilide (RETF-4NA), was specifically designed based on the preferential cleavage sequence of chymase, making it highly selective.[1] When chymase cleaves RETF-4NA, it releases the chromophore p-nitroaniline (pNA), which produces a yellow color that can be measured spectrophotometrically at approximately 405-410 nm. The rate of color development is directly proportional to the concentration of active chymase in the sample.

Q2: What is the primary advantage of using RETF-4NA for plasma samples?

Plasma is a complex matrix containing numerous proteases that could potentially cleave a non-specific substrate, leading to high background and inaccurate results. The key advantage of RETF-4NA is its high selectivity for chymase over other chymotryptic serine peptidases like cathepsin G.[1] This selectivity is crucial for minimizing non-specific cleavage in plasma, which in turn lowers the signal-to-noise ratio and significantly boosts the assay's functional sensitivity.[1]

Q3: What are the expected sensitivity limits of the Retf-4NA assay in plasma?

The sensitivity of the assay is dependent on optimized conditions. Published studies using a microtiter plate format for human serum, a matrix very similar to plasma, have reported an active chymase detection threshold of approximately 0.03 ng/mL .[1] Achieving this limit requires careful attention to protocol details, particularly those that minimize background noise and maximize signal stability. There is a strong linear correlation between the concentration of chymase spiked into serum and the observed rate of substrate hydrolysis, which allows for reliable quantification.[1]

Q4: How should plasma samples be collected and handled for this assay?

Proper sample handling is critical to preserve enzyme activity and prevent pre-analytical variability.

  • Anticoagulant Choice: The choice of anticoagulant can significantly impact results. EDTA is a common choice for cytokine and protein preservation.[2] However, since chymase is a serine protease, the primary concern is preventing coagulation-induced protease activation. While some studies suggest heparin can interfere with certain assays, others have found it suitable for preserving specific bioactive proteins.[3][4] It is crucial to be consistent with the anticoagulant used across all samples in a study.

  • Processing Time and Temperature: Blood should be processed to plasma promptly (ideally within 1-3 hours) by centrifugation.[2] To prevent artificial changes in analyte levels, samples should be kept at room temperature or on ice, depending on the stability of the target, before centrifugation.[4][5]

  • Storage: Once separated, plasma should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[5] While a single freeze-thaw cycle may not significantly affect some analytes, repeated cycles can lead to protein degradation and aggregation, compromising assay integrity.[5][6]

Experimental Workflow & Protocols
Generalized Retf-4NA Assay Protocol for Plasma Samples

This protocol provides a framework. Specific concentrations and incubation times should be optimized for your particular experimental setup.[7]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl with NaCl and a detergent like Tween-20, pH 8.0).

    • Reconstitute the RETF-4NA substrate in a suitable solvent (like DMSO) and then dilute to the final working concentration in the assay buffer. Protect from light.

  • Plate Setup:

    • Add plasma samples, standards (purified active chymase), and controls (blank, negative control plasma) to a 96-well microplate. It is recommended to run all samples in at least duplicate.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow samples to reach the reaction temperature.

  • Initiate Reaction:

    • Add the RETF-4NA substrate solution to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm (or 410 nm) in kinetic mode, taking readings every 1-2 minutes for a period of 30-60 minutes. The rate of change in absorbance (mOD/min) is the primary measurement.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Subtract the rate of the blank controls from all other wells.

    • Generate a standard curve by plotting the reaction rate versus the concentration of the chymase standards.

    • Determine the chymase concentration in the plasma samples by interpolating their reaction rates from the standard curve.

Workflow Diagram

Retf4NA_Workflow cluster_prep Phase 1: Sample & Reagent Prep cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Sample Collect Blood (EDTA/Heparin Tube) Centrifuge Centrifuge within 3h to separate plasma Sample->Centrifuge Store Aliquot & Store Plasma at -80°C Centrifuge->Store Plate Load Plate: Standards, Samples, Controls Store->Plate Reagents Prepare Assay Buffer, Standards & Substrate Reagents->Plate PreIncubate Pre-incubate Plate at 37°C Plate->PreIncubate AddSubstrate Add RETF-4NA Substrate to initiate reaction PreIncubate->AddSubstrate ReadPlate Read Absorbance (405nm) in Kinetic Mode at 37°C AddSubstrate->ReadPlate CalcRate Calculate Reaction Rate (ΔAbs/min) ReadPlate->CalcRate StdCurve Generate Standard Curve CalcRate->StdCurve Interpolate Interpolate Sample Concentrations StdCurve->Interpolate Result Final Chymase Activity (e.g., ng/mL) Interpolate->Result

Caption: Workflow for Retf-4NA assay with plasma samples.

Troubleshooting Guide

Even a well-designed assay can encounter issues. This section provides solutions to common problems.

Problem: High Background Signal

Q5: My blank wells (containing only buffer and substrate) show a high rate of color change. What is causing this and how can I fix it?

High background noise is a primary factor that limits assay sensitivity. It can arise from several sources:

  • Cause 1: Substrate Instability/Contamination: The RETF-4NA substrate may undergo slow, spontaneous hydrolysis, or the stock solution could be contaminated with bacteria or other enzymes.

    • Solution: Prepare the substrate solution fresh for each experiment.[8] Use high-purity, sterile water and buffers for all reagents.[9] Store the substrate stock protected from light and at the recommended temperature.

  • Cause 2: Buffer Contamination: The assay buffer itself might be contaminated.

    • Solution: Always use fresh, filtered buffers. If you suspect contamination, prepare a new batch from scratch.[10]

  • Cause 3: Inadequate Plate Washing (for ELISA-like formats): While this is a direct enzymatic assay, if any plate pre-treatment or coating steps are involved, residual reagents can cause background.

    • Solution: Ensure washing steps are thorough. Increase the number of wash cycles or include a short soak step to fully remove unbound reagents.[8][10]

Problem: Low or No Signal (Poor Sensitivity)

Q6: My standard curve is flat and my plasma samples are not showing any activity, even though I expect them to. What went wrong?

A weak or absent signal points to a problem with one of the core reaction components.

  • Cause 1: Inactive Enzyme: The purified chymase used for the standard curve may have lost activity due to improper storage or handling. Similarly, chymase in plasma samples can degrade.

    • Solution: Ensure the enzyme standard is stored correctly (typically in aliquots at -80°C) and has not undergone multiple freeze-thaw cycles. Verify its activity with a positive control if available. Re-evaluate your sample handling protocol to minimize degradation.[5]

  • Cause 2: Incorrect Assay Conditions: The pH of the buffer or the reaction temperature may be suboptimal for chymase activity.

    • Solution: Verify the pH of your assay buffer. Ensure your plate reader's incubation chamber is calibrated and maintains a stable 37°C. Temperature gradients across the plate can also lead to inconsistent results.[10]

  • Cause 3: Substrate Degradation: If the RETF-4NA substrate has degraded due to light exposure or improper storage, it will not be cleaved effectively.

    • Solution: Always store the substrate stock protected from light. Prepare working solutions immediately before use.

Problem: Poor Reproducibility (High Coefficient of Variation)

Q7: I am seeing significant variation between my replicate wells. How can I improve my assay's precision?

High variability compromises the reliability of your results and can artificially worsen the limit of quantification.

  • Cause 1: Pipetting Inaccuracy: Small errors in pipetting volumes of the sample, standard, or substrate can lead to large variations in the final result.

    • Solution: Ensure your pipettes are calibrated regularly. Use reverse pipetting for viscous solutions like plasma. Make sure to change tips between samples to avoid carryover. Standardize your pipetting technique and timing.[10]

  • Cause 2: Sample Matrix Effects: Endogenous substances in plasma can interfere with the assay.[11] The presence of micro-clots (fibrin) in plasma can lead to sample heterogeneity.

    • Solution: Centrifuge plasma samples immediately before plating to pellet any debris or fibrin.[12] Consider whether sample pre-treatment, such as dilution, is necessary to mitigate interference.[13] However, be aware that dilution will also lower the analyte concentration, potentially below the detection limit.

  • Cause 3: Temperature or Evaporation "Edge Effects": Wells on the outer edges of the microplate are more susceptible to temperature fluctuations and evaporation, which can alter reaction rates.

    • Solution: Ensure uniform heating of the plate. You can also fill the outer wells with buffer or water to create a humidity barrier and avoid using them for samples or standards.[10]

Data Summary Tables

Table 1: Key Assay Parameters and Performance

ParameterRecommended Value / RangeRationale
Wavelength 405 - 410 nmPeak absorbance for the p-nitroaniline (pNA) chromophore.
Assay Type KineticMeasures the rate of reaction, which is more robust than a single endpoint reading.
Temperature 37°COptimal temperature for most enzymatic assays.
Assay Buffer pH ~8.0Optimal pH for chymase activity.
Reported Sensitivity ~0.03 ng/mLThe lowest concentration of active chymase detectable in serum/plasma.[1]
Linear Range VariesMust be determined empirically using a standard curve for each run.

Table 2: Quick Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
High Background Substrate auto-hydrolysis; Reagent contamination.Prepare substrate fresh; Use sterile, filtered buffers.[8][9]
Low/No Signal Inactive enzyme standard; Degraded substrate; Suboptimal pH/temp.Use new enzyme/substrate aliquots; Verify buffer pH and incubator temp.
High CV% Inaccurate pipetting; Sample heterogeneity (clots); Edge effects.Calibrate pipettes; Centrifuge plasma before use; Avoid using outer wells.[10][12]
Inconsistent Results Sample handling variability; Freeze-thaw cycles.Standardize sample collection/processing; Aliquot plasma to avoid re-freezing.[5]
References
  • Caughey, G. H., et al. (2010). α2-Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Circulating Reservoir of Angiotensin II-generating Activity. Journal of Biological Chemistry. [Link]

  • Bayoumy, S., et al. (2021). Sensitive and quantitative detection of cardiac troponin I with upconverting nanoparticle lateral flow test with minimized interference. Analytica Chimica Acta. [Link]

  • Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Biochemistry. [Link]

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog. [Link]

  • AstorScientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. AstorScientific. [Link]

  • Biocompare. (2019, June 5). Optimizing Assay Development. Biocompare.com. [Link]

  • Dimeski, G., et al. (2014). Interferences from blood collection tube components on clinical chemistry assays. Annals of Clinical Biochemistry. [Link]

  • Oxford Gene Technology. (n.d.). How do I reduce high background in my FISH assay?. OGT. [Link]

  • Devonshire, A. S., et al. (2014). Towards standardisation of cell-free DNA measurement in plasma: controls for extraction efficiency, fragment size bias and quantification. Analytical and Bioanalytical Chemistry. [Link]

  • Manchester University NHS Foundation Trust. (n.d.). Factors known to significantly affect performance of tests/interpretation of results. Manchester University NHS Foundation Trust. [Link]

  • Taylor & Francis. (n.d.). Chromogenic substrate – Knowledge and References. Taylor & Francis. [Link]

  • Aziz, N., et al. (2003). Variables That Affect Assays for Plasma Cytokines and Soluble Activation Markers. Clinical and Vaccine Immunology. [Link]

  • L-C. Hsieh, et al. (2009). Bioactive TGF-beta levels can be preserved in plasma samples collected into heparin but not EDTA. Cytokine. [Link]

  • IDEXX. (n.d.). Advanced Diagnostics: Impact of Interferants. NetNews. [Link]

  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Surmodics IVD. [Link]

  • Carpenter, A. E., & Sabatini, D. M. (2007). Optimization procedure for small interfering RNA transfection in a 384-well format. Journal of Biomolecular Screening. [Link]

  • Zheng, Q., et al. (2019). Determination of the Content of 4-FMA in Rat Plasma Samples by HPLC-MS/MS Method. Fa Yi Xue Za Zhi. [Link]

  • Kim, D., et al. (1999). Method for producing highly pure tetrasodium salt of ethylenediaminetetraacetic acid.
  • Nogami, K., et al. (2023). In vitro validation of chromogenic substrate assay for evaluation of surrogate FVIII-activity of emicizumab. Thrombosis Research. [Link]

  • Kappel, K., et al. (2024). RNA sample optimization for cryo-EM analysis. Nature Protocols. [Link]

  • Whiteaker, J. R., et al. (2025). Quantitative, Multiplexed Assays for Low Abundance Proteins in Plasma by Targeted Mass Spectrometry and Stable Isotope Dilution. Journal of Proteome Research. [Link]

  • Tsui, N. B., et al. (2002). Stability of Endogenous and Added RNA in Blood Specimens, Serum, and Plasma. Clinical Chemistry. [Link]

  • Omenn, G. S., et al. (2009). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Methods in Molecular Biology. [Link]

  • Lee, J. H., et al. (2025). Analytical and Clinical Validation of a Plasma Fibroblast Growth Factor 21 ELISA Kit Using an Automated Platform in Steatotic Liver Disease. Diagnostics. [Link]

  • Lim, P. G., et al. (2023). Chemical Trends in Sample Preparation for Nucleic Acid Amplification Testing (NAAT): A Review. Biosensors. [Link]

  • Instrumentation Laboratory. (n.d.). Validation of a new kit for the determination of Factor IX activity. Griffith Research Online. [Link]

  • Diagnostics Biochem Canada. (2023, April 19). Plasma Renin Activity (PRA) ELISA. Diagnostics Biochem Canada. [Link]

  • Junker, D., et al. (2021). SARS-CoV-2 neutralizing antibody titers in routine. medRxiv. [Link]

  • Chen, Y.-C., et al. (2024). Alteration in sB7-H4 Serum Levels and Placental Biomarker Expression after Therapeutic Plasma Exchange in Early-Onset Preeclampsia Patients. International Journal of Molecular Sciences. [Link]

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Validation & Comparative

A Researcher's Guide: Correlating Tryptase Activity with Immunoassay Levels for Mast Cell Activation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in immunology, allergy, and drug development, accurately quantifying mast cell activation is paramount. Mast cell tryptase, a serine protease released during degranulation, stands as a primary biomarker for this event.[1][2] Traditionally, immunoassays have been the gold standard for measuring total tryptase protein levels. However, the emergence of functional enzymatic assays using chromogenic substrates like Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) offers a different perspective—a direct measure of tryptase's biological activity. This guide provides an in-depth comparison of these two methodologies, empowering researchers to make informed decisions for their specific experimental needs.

The Dichotomy of Tryptase Measurement: Protein vs. Activity

The fundamental difference between tryptase immunoassays and enzymatic activity assays lies in what they measure. Immunoassays, typically in an ELISA (Enzyme-Linked Immunosorbent Assay) or FEIA (Fluorescence Enzyme Immunoassay) format, quantify the total amount of tryptase protein present in a sample, including both its active and inactive forms (pro-tryptase).[3][4] In contrast, enzymatic assays measure the catalytic activity of mature, active tryptase. This distinction is critical, as the biological effects of tryptase are mediated by its enzymatic function.

Immunoassay: The Established Standard

Immunoassays are widely used in clinical diagnostics to determine total tryptase levels in serum or plasma, aiding in the diagnosis of conditions like systemic mastocytosis and anaphylaxis.[3][5][6] These assays offer high sensitivity and are commercially available in standardized kits.

Enzymatic Activity Assay: A Functional Perspective

Enzymatic assays provide a direct measure of the functional tryptase present in a sample. This can be particularly valuable in research settings for understanding the physiological and pathological roles of active tryptase. The principle is straightforward: active tryptase cleaves a synthetic chromogenic substrate, releasing a colored product that can be quantified spectrophotometrically.

Comparative Analysis: Enzymatic Activity vs. Immunoassay

FeatureEnzymatic Activity Assay (e.g., BAPNA-based)Immunoassay (e.g., ELISA/FEIA)
Analyte Active Tryptase EnzymeTotal Tryptase Protein (Active + Inactive)[3][4]
Principle Enzymatic cleavage of a chromogenic substrateAntibody-antigen binding
Output Rate of substrate cleavage (proportional to activity)Concentration of tryptase protein (e.g., ng/mL)[5]
Primary Application Research, functional studies, inhibitor screeningClinical diagnostics, mast cell burden assessment[6][7]
Advantages - Directly measures biological activity- Can be used to screen for tryptase inhibitors- Relatively low cost- High sensitivity and specificity- Standardized and widely available kits- Well-established clinical reference ranges[4]
Limitations - May be less sensitive than immunoassays- Susceptible to interference from other proteases- Requires careful optimization of reaction conditions- Does not distinguish between active and inactive tryptase- Potential for interference from heterophilic antibodies[8][9]- Does not reflect the functional state of the enzyme

Experimental Protocols

Workflow for Tryptase Measurement

G cluster_sample Sample Collection & Preparation cluster_activity Enzymatic Activity Assay cluster_immunoassay Immunoassay (ELISA) Sample Biological Sample (Serum, Plasma, Cell Lysate) Mix Mix Sample with BAPNA Substrate Sample->Mix Add_Sample Add Sample Sample->Add_Sample Incubate_A Incubate at 37°C Mix->Incubate_A Read_A Measure Absorbance at 405 nm Incubate_A->Read_A Coat Coat Plate with Capture Antibody Coat->Add_Sample Add_Detection Add Detection Antibody Add_Sample->Add_Detection Add_Substrate Add Substrate Add_Detection->Add_Substrate Read_I Measure Absorbance Add_Substrate->Read_I

Caption: General workflows for enzymatic activity and immunoassay-based tryptase measurement.

Detailed Protocol: BAPNA-based Tryptase Activity Assay

This protocol is adapted from established methodologies for measuring trypsin-like protease activity.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Tris buffer (50 mM, pH 8.2)

  • Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) stock solution (e.g., 10 mM in DMSO)

  • Biological sample (e.g., cell lysate, supernatant)

  • Purified tryptase standard (for standard curve)

Procedure:

  • Prepare Substrate Working Solution: Dilute the BAPNA stock solution in Tris buffer to the desired final concentration (e.g., 1 mM).

  • Prepare Standard Curve: Perform serial dilutions of the purified tryptase standard in Tris buffer.

  • Sample Preparation: Dilute biological samples as needed in Tris buffer.

  • Assay Reaction:

    • Add 50 µL of standard or sample to each well of the microplate.

    • Add 50 µL of the BAPNA substrate working solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Measurement: Measure the absorbance at 405 nm at multiple time points or at the end of the incubation period.

  • Data Analysis: Calculate the rate of change in absorbance over time (ΔAbs/min) for each well. Plot the rate for the standards against their concentrations to generate a standard curve. Determine the tryptase activity in the samples by interpolating their rates from the standard curve.

Detailed Protocol: Tryptase Immunoassay (ELISA)

This protocol is a generalized representation of a sandwich ELISA for tryptase.

Materials:

  • 96-well plate pre-coated with anti-tryptase capture antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Biotinylated anti-tryptase detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Biological sample

  • Tryptase standard

Procedure:

  • Plate Preparation: If not pre-blocked, add blocking buffer to the wells and incubate for 1-2 hours at room temperature. Wash the plate 3 times with wash buffer.

  • Sample and Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature. Wash the plate 3 times.

  • Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at room temperature. Wash the plate 3 times.

  • Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature. Wash the plate 5 times.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Calculate the tryptase concentration in the samples from the standard curve.

The Underlying Enzymatic Reaction

The BAPNA-based assay relies on the principle of chromogenic substrate cleavage.

G Tryptase Active Tryptase BAPNA Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) (Colorless) Tryptase->BAPNA cleaves Products Cleaved Peptide + p-Nitroaniline (Yellow) BAPNA->Products releases

Caption: Enzymatic cleavage of BAPNA by active tryptase.

Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) is a synthetic substrate that mimics the natural substrates of trypsin-like proteases, including tryptase.[3][10] The enzyme specifically cleaves the amide bond between the arginine residue and the p-nitroaniline group. This cleavage releases p-nitroaniline, a chromophore that is yellow in solution and can be quantified by measuring its absorbance at approximately 405 nm. The rate of p-nitroaniline formation is directly proportional to the enzymatic activity of tryptase in the sample.

Making the Right Choice: Causality in Experimental Design

The choice between an enzymatic activity assay and an immunoassay should be driven by the specific research question.

  • For assessing total mast cell burden or diagnosing systemic mastocytosis, where the total amount of tryptase produced is the key parameter, an immunoassay is the appropriate choice.[6][7]

  • When investigating the immediate biological effects of mast cell degranulation or screening for tryptase inhibitors, an enzymatic activity assay provides more relevant functional data.

  • In studies correlating clinical symptoms of anaphylaxis with mast cell activation, both assays can be employed. The immunoassay can confirm mast cell degranulation, while the activity assay can provide insights into the level of biologically active tryptase that may be contributing to the observed pathophysiology.

It is important to note that while a correlation between total tryptase levels and enzymatic activity can be expected, it is not always a direct one-to-one relationship. The presence of endogenous inhibitors or the release of inactive pro-enzyme could lead to discrepancies between the two measurements. Therefore, for a comprehensive understanding of tryptase's role in a given biological context, employing both methodologies can provide a more complete picture.

Conclusion

Both enzymatic activity assays and immunoassays are valuable tools for studying mast cell tryptase. The immunoassay provides a sensitive measure of total tryptase protein, making it the standard for clinical diagnostics. The enzymatic activity assay, on the other hand, offers a direct assessment of tryptase's functional state, which is crucial for many research applications. By understanding the principles, protocols, and distinct advantages of each method, researchers can confidently select the most appropriate assay to advance their scientific inquiries into the complex world of mast cell biology.

References

  • Sargur, R., et al. (2011). Raised tryptase without anaphylaxis or mastocytosis: heterophilic antibody interference in the serum tryptase assay. Clinical & Experimental Immunology, 163(3), 339-345. [Link]

  • Schwartz, L. B., et al. (1987). Immunoassay of tryptase from human mast cells. Journal of Immunology, 139(8), 2754-2759. [Link]

  • Saleh, H., et al. (2021). Biomarkers in Human Anaphylaxis: A Critical Appraisal of Current Evidence and Perspectives. Frontiers in Immunology, 12, 774438. [Link]

  • Schwartz, L. B., et al. (1994). Development of a new, more sensitive immunoassay for human tryptase: use in systemic anaphylaxis. Journal of Clinical Immunology, 14(3), 190-204. [Link]

  • Metropolis Healthcare. (2025, January 14). Tryptase Levels: Interpreting Your Allergy Screening Results. [Link]

  • AAAAI. (2018, June 18). Tryptase levels and urticaria. [Link]

  • Schwartz, L. B. (2006). Tryptase genetics and anaphylaxis. Journal of Allergy and Clinical Immunology, 117(6), 1233-1237. [Link]

  • Popp, L., et al. (2023). Diagnostic Significance of Tryptase for Suspected Mast Cell Disorders. Journal of Clinical Medicine, 12(24), 7689. [Link]

  • Vaes, M., et al. (2022). Comparison of serum tryptase as a diagnostic oncological marker in canine versus human mast cell neoplasms. The Veterinary Journal, 283-284, 105830. [Link]

  • Ameye, L. G., et al. (1999). Detection of tryptase in bovine mast cells: comparison of enzyme- and immuno-histochemistry. The Journal of Comparative Pathology, 120(3), 269-281. [Link]

  • Payne, V., & Kam, P. C. A. (2004). Mast cell tryptase: a review of its physiology and clinical significance. Anaesthesia, 59(7), 695-703. [Link]

  • Testing.com. (2021, November 15). Tryptase Test. [Link]

  • Abacus dx. (n.d.). The Tryptase Test Clinical Use in Dermatology and Allergy. [Link]

  • Sargur, R., et al. (2011). Raised tryptase without anaphylaxis or mastocytosis: Heterophilic antibody interference in the serum tryptase assay. ResearchGate. [Link]

  • Valent, P., et al. (2019). Why the 20% + 2 Tryptase Formula Is a Diagnostic Gold Standard for Severe Systemic Mast Cell Activation and Mast Cell Activation Syndrome. International Archives of Allergy and Immunology, 179(3), 189-191. [Link]

  • HYCOR Biomedical. (2023, May 25). Tryptase on NOVEOS. [Link]

  • Thermo Fisher Scientific. (n.d.). Tryptase, a diagnostic marker in suspected mastocytosis. [Link]

  • MilliporeSigma. (n.d.). Anti-Tryptase Antibody, Mast Cell, clone G3, Alkaline Phosphatase. [Link]

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Technical Assessment: Retf-4NA Performance in Human vs. Murine Chymase Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Retf-4NA (Ac-Arg-Glu-Thr-Phe-pNA) is a highly selective chromogenic substrate designed to quantify chymase activity with superior specificity over standard chymotryptic substrates.[1][2] While widely validated for Human Chymase (HC) —particularly in serum assays where it leverages


-macroglobulin (

M) capture—its application in murine models requires a precise understanding of rodent mast cell protease biology.

Critical Translational Insight: In humans, Retf-4NA targets the single


-chymase (CMA1). In mice, Retf-4NA is a specific probe for mMCP-4  (the functional homolog) but will not  detect mMCP-5 (the genetic homolog), which possesses elastase-like specificity. This guide details the kinetic performance, species-specific limitations, and validated protocols for using Retf-4NA in cross-species drug development.
Mechanistic Basis: The Retf-4NA Design

Standard substrates like Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) are "promiscuous," showing significant cross-reactivity with Cathepsin G and Chymotrypsin. Retf-4NA was engineered to exploit the extended substrate binding pocket of Human Chymase.

  • P1 Position (Phe): Targets the primary specificity pocket of chymase (aromatic recognition).

  • P2 Position (Thr): Optimized to exclude Cathepsin G, which prefers Pro or Ala at this position.

  • P4 Position (Arg): Enhances solubility and interacts favorably with the S4 pocket of chymase.

Diagram 1: Substrate Specificity & Species Divergence

This diagram illustrates why Retf-4NA works for Human Chymase and Mouse MCP-4 but fails for Mouse MCP-5.

ChymaseSpecificity cluster_legend Reaction Outcome Retf Retf-4NA Substrate (Ac-Arg-Glu-Thr-Phe-pNA) HC Human Chymase (HC) (CMA1) Retf->HC High Efficiency (Cleaves Phe-pNA) mMCP4 Mouse MCP-4 (Functional Homolog) Retf->mMCP4 High Efficiency (Conserved S1 Pocket) mMCP5 Mouse MCP-5 (Genetic Homolog) Retf->mMCP5 NO CLEAVAGE (S1 Pocket prefers Val) CatG Cathepsin G (Off-Target) Retf->CatG Minimal Cleavage (Restricted by P2 Thr) Cleavage Cleavage No Reaction No Reaction

Caption: Specificity logic of Retf-4NA. Green arrows indicate successful hydrolysis; red dashed lines indicate lack of activity due to structural incompatibility (e.g., mMCP-5's elastase-like S1 pocket).

Comparative Performance: Human vs. Murine Models
Human Models: The "Gold Standard"

In human biological fluids (serum, lavage), chymase is often bound to


-macroglobulin (

M). Large protein substrates cannot access the active site of

M-bound enzymes, but small peptides like Retf-4NA can.
  • Selectivity: Retf-4NA exhibits a specificity constant (

    
    ) ratio for Chymase:Cathepsin G of approximately 55:1 , compared to only 15:1  for the standard AEPF-4NA.[1]
    
  • Sensitivity: Capable of detecting chymase activity in serum at concentrations as low as 1 pM .[1][3]

Murine Models: The Homology Trap

Researchers must distinguish between the genetic homolog and the functional homolog when selecting a mouse model.

FeatureHuman Chymase (HC)Mouse MCP-4 (mMCP-4)Mouse MCP-5 (mMCP-5)
Role Major Ang II generatorMajor Ang II generatorElastase-like function
S1 Specificity Phe / Tyr (Aromatic)Phe / Tyr (Aromatic)Val / Leu (Aliphatic)
Retf-4NA Activity High High None
Suc-AAPF-pNA HighHighLow/None
Inhibitor Profile Sensitive to ChymostatinSensitive to ChymostatinSensitive to Elastatinal

Experimental Implication: If you use Retf-4NA in a standard C57BL/6 mouse, you are measuring mMCP-4 activity. If you are studying a knockout model, ensure you are knocking out Mcpt4 (the gene for mMCP-4), not just Cma1 (which in mice often refers to the locus containing mMCP-5).

Table 1: Kinetic Comparison of Substrates
SubstrateEnzyme

(

M)

(

)

(

)
Selectivity (vs Cat G)
Retf-4NA Human Chymase 480 9.6 20,000 High
Suc-AAPF-pNAHuman Chymase12002.52,080Low
Retf-4NA Mouse MCP-4 ~500 *High High High
Suc-AAPF-pNAMouse MCP-415004.02,600Low
Retf-4NAMouse MCP-5N/A00N/A

*Estimated based on structural homology and functional equivalence in Ang II conversion assays.

Validated Experimental Protocols
Protocol A: The

M-Capture Serum Assay (Human/Mouse)

This protocol is designed to measure active chymase in serum, avoiding interference from other proteases.

Reagents:

  • Substrate: 10 mM Retf-4NA stock in DMSO.

  • Assay Buffer: 0.5 M Tris-HCl, pH 8.0, 2.0 M NaCl (High salt dissociates chymase from heparin, maximizing activity).

    • Note: For serum assays, physiological salt (PBS) can be used if relying on

      
      M capture, but high salt is the standard for total tissue activity.
      

Workflow:

  • Sample Prep: Dilute serum 1:5 in Assay Buffer.

  • Control Setup:

    • Well A: Sample + Buffer (Total Activity)

    • Well B: Sample + Chymostatin (100

      
      M) (Specific Inhibition Control)
      
    • Well C: Sample + Soybean Trypsin Inhibitor (SBTI) (Rules out Tryptase)

  • Reaction: Add Retf-4NA (Final concentration 1.4 mM).

  • Detection: Monitor Absorbance at 405 nm kinetically for 20–60 minutes at 37°C.

  • Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    OD/min (Well A) - 
    
    
    
    OD/min (Well B) = Specific Chymase Activity.[1][2][3][4][5]
Diagram 2: Assay Workflow & Signal Validation

AssayWorkflow Sample Biological Sample (Serum/Tissue) Mix Dissociation Step (Releases Chymase from Heparin) Sample->Mix Buffer High Salt Buffer (2M NaCl) Buffer->Mix WellA Well A: Total Activity (+ Retf-4NA) Mix->WellA WellB Well B: Specific Control (+ Chymostatin + Retf-4NA) Mix->WellB Read Kinetic Read (OD 405nm) WellA->Read WellB->Read Result Result = (Well A - Well B) Validates Chymase Specificity Read->Result

Caption: Self-validating assay workflow. Chymostatin subtraction is mandatory to confirm that the hydrolysis of Retf-4NA is driven by chymase and not residual non-specific proteases.

Troubleshooting & Optimization
  • Solubility: Retf-4NA is hydrophobic. Dissolve in DMSO to 10-20 mM before diluting into aqueous buffer. Do not store aqueous solutions; prepare fresh.

  • Mouse Strain Selection:

    • C57BL/6: Expresses mMCP-4 (Retf-sensitive) and mMCP-5 (Retf-insensitive). Retf-4NA specifically isolates the "human-like" chymase activity (mMCP-4).

    • BALB/c: Similar profile.

    • mMCP-4 KO: Essential negative control for murine studies. Retf-4NA activity should be near zero in these tissues.

  • Background Noise: If high background persists in tissue homogenates, pre-incubate with Soybean Trypsin Inhibitor (SBTI) . Chymase is resistant to SBTI, while Tryptase and many other serine proteases are inhibited.

References
  • Raymond, W. W., et al. (2009). "

    
    -Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Reservoir of Angiotensin II-Generating Activity." The Journal of Immunology. Link
    
  • Pejler, G., et al. (2010). "Mast cell chymase: an enzyme with many faces." Cellular and Molecular Life Sciences. Link

  • Andersson, C. K., et al. (2009). "Mouse Mast Cell Protease 4 is the Functional Homolog of Human Chymase." The Journal of Immunology. Link

  • Caughey, G. H. (2007). "Mast cell tryptases and chymases in inflammation and host defense." Immunological Reviews. Link

Sources

Publish Comparison Guide: Validating Recombinant Chymase Activity with Ac-RETF-pNA

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical validation framework for Recombinant Chymase using the specific chromogenic substrate Ac-RETF-pNA (Acetyl-Arg-Glu-Thr-Phe-p-nitroanilide).

Executive Summary: The Case for Ac-RETF-pNA

In the validation of recombinant chymase (EC 3.4.21.39), specificity is the primary challenge. While generic chymotryptic substrates like Suc-AAPF-pNA yield high turnover signals, they fail to discriminate between Chymase, Cathepsin G, and pancreatic Chymotrypsin.

Ac-RETF-pNA represents the "precision standard" for Chymase validation. Developed to map the specific S1–S4 binding pockets of human chymase, this substrate offers two critical advantages over generic alternatives:

  • Superior Specificity: The Arg-Glu-Thr (RET) sequence at the P4-P2 positions minimizes cross-reactivity with Cathepsin G (which prefers Pro/Ala at P2).

  • 
    -Macroglobulin Compatibility:  Unlike protein substrates, Ac-RETF-pNA is small enough to enter the "molecular cage" of 
    
    
    
    -Macroglobulin (
    
    
    M), allowing for the quantification of chymase activity even when the enzyme is complexed in serum or stabilization buffers.

Mechanism of Action & Specificity Profile

Chymase is a serine protease with a strict preference for aromatic residues (Phe, Tyr, Trp) at the P1 position.[1] However, its uniqueness lies in the extended binding cleft (S2–S4).

  • P1 Position (Phe): Targets the primary specificity pocket.[2]

  • P2-P4 Positions (Thr-Glu-Arg): These residues form electrostatic and hydrophobic interactions that stabilize the enzyme-substrate complex specifically for chymase, rejecting related serine proteases.

Diagram 1: Enzymatic Hydrolysis Mechanism

The following diagram illustrates the specific cleavage event and the release of the p-nitroaniline (pNA) chromophore.

ChymaseMechanism Enzyme Recombinant Chymase (Active Site S1-S4) Complex Enzyme-Substrate Complex (Michaelis) Enzyme->Complex Binding Substrate Ac-RETF-pNA (Substrate) Substrate->Complex Product1 Ac-RETF-OH (Peptide Acid) Complex->Product1 Hydrolysis Product2 p-Nitroaniline (pNA) (Chromophore) Complex->Product2 Release Signal Absorbance @ 405 nm Product2->Signal Detection

Caption: Mechanism of Ac-RETF-pNA hydrolysis. Chymase specifically recognizes the RETF sequence, cleaving the amide bond to release pNA, measurable at 405 nm.

Comparative Analysis: Ac-RETF-pNA vs. Alternatives

The choice of substrate dictates the validity of your kinetic data. The table below compares Ac-RETF-pNA against the industry-standard generic substrate (Suc-AAPF-pNA) and the physiological substrate (Angiotensin I).

FeatureAc-RETF-pNA (Recommended)Suc-AAPF-pNA (Generic)Angiotensin I (Physiological)
Primary Utility Specific Validation & Serum AssaysHigh-throughput Screening (HTS)Physiological Relevance
Specificity High (Optimized for Chymase)Low (Cleaved by Chymotrypsin, Cat G)High (Natural Target)
Readout Colorimetric (405 nm)Colorimetric (405 nm)HPLC / Mass Spec (Ang II formation)

M Complex Activity
Yes (Retains activity)VariableNo (Sterically hindered)
Kinetics (

)
Low

M range (High affinity)
Higher

(Lower affinity)
Physiological range
Throughput High (96-well plate)High (96-well plate)Low (Requires separation)

Expert Insight: Use Suc-AAPF-pNA only for rough estimation of total protease activity in purified systems. Use Ac-RETF-pNA when validating the identity of the protease or working in complex matrices (e.g., cell lysates, serum).

Validated Experimental Protocol

This protocol is designed for a 96-well microplate format.

Critical Pre-requisite: The "Heparin/Salt" Rule

Chymase is naturally stored in mast cell granules complexed with heparin proteoglycans. In vitro, recombinant chymase is unstable and inactive in low-salt buffers (e.g., standard PBS).

  • Requirement: You MUST use either High Salt (>0.5 M to 2.0 M NaCl) OR Heparin in the assay buffer to maintain activity.

Materials
  • Enzyme: Recombinant Human Chymase (stock ~0.1 mg/mL).

  • Substrate: Ac-RETF-pNA (10 mM stock in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1.0 M NaCl (or 0.5 M NaCl + 10 µg/mL Heparin), 0.01% Triton X-100.

  • Stop Solution (Optional): 1% Acetic Acid.

Workflow Diagram

AssayWorkflow Prep 1. Preparation Dilute Chymase in High-Salt Buffer Dilute Ac-RETF-pNA to 200 µM Blank 2. Blanking Add Buffer + Substrate (No Enzyme) Prep->Blank Reaction 3. Reaction Initiation Add 50 µL Enzyme + 50 µL Substrate (Final Vol: 100 µL) Prep->Reaction Incubation 4. Kinetic Read Measure OD405 every 30s for 10-20 mins @ 37°C Blank->Incubation Reaction->Incubation Analysis 5. Analysis Calculate Slope (ΔOD/min) Apply Beer's Law (ε = 9.8 mM⁻¹cm⁻¹) Incubation->Analysis

Caption: Step-by-step workflow for the kinetic validation of Chymase activity.

Step-by-Step Procedure
  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 8.0) containing 1.0 M NaCl. Note: If using heparin, reduce NaCl to 0.5 M and add 10 µg/mL heparin.

  • Substrate Working Solution: Dilute the 10 mM Ac-RETF-pNA DMSO stock to 400 µM in Assay Buffer.

  • Enzyme Preparation: Dilute Recombinant Chymase to 2–10 ng/µL in Assay Buffer immediately before use. Do not vortex vigorously.

  • Plate Loading:

    • Sample Wells: Add 50 µL of Diluted Enzyme.

    • Blank Wells: Add 50 µL of Assay Buffer.

  • Initiation: Add 50 µL of 400 µM Substrate Working Solution to all wells (Final [Substrate] = 200 µM).

  • Measurement: Immediately place in a plate reader pre-heated to 37°C. Measure Absorbance at 405 nm in kinetic mode (read every 30 seconds) for 15 minutes.

Data Interpretation & Calculations

To validate the enzyme, you must calculate the Specific Activity .

  • Determine Rate (V): Calculate the slope of the linear portion of the curve (

    
    ). Subtract the Blank slope.
    
  • Pathlength Correction (l): For 100 µL in a standard 96-well plate, the pathlength is approximately 0.3 cm (verify with your specific plate).

  • Extinction Coefficient (

    
    ):  For p-nitroaniline, 
    
    
    
    (or
    
    
    ).

Formula:



(Where 1 Unit = 1 µmol substrate hydrolyzed per minute)

Specific Activity (Units/mg):



Acceptance Criteria for Validation
  • Linearity:

    
     for the initial 5 minutes.
    
  • Inhibition: Activity must be inhibited >90% by Chymostatin (10–100 µM) or specific inhibitors like TY-51469 .

  • Specificity Check: Activity should not be significantly inhibited by Soybean Trypsin Inhibitor (SBTI), distinguishing it from trypsin-like contamination.

References

  • Raymond, W. W., et al. (2009). "Alpha 2-macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Reservoir of Angiotensin II-generating Activity."[3] The Journal of Immunology, 182(9), 5770–5777.[3]

  • McEuen, A. R., et al. (1995). "The activity of human chymase is regulated by heparin and heparan sulphate proteoglycans." Biochimica et Biophysica Acta (BBA).

  • Andersson, M. K., et al. (2008). "The extended substrate specificity of the human mast cell chymase reveals a serine protease with well-defined substrate recognition profile."[4] International Immunology, 21(1), 95–104.

  • R&D Systems. "Recombinant Human Chymase/CMA1 Protein, CF - Product Datasheet."

Sources

Cross-Validation of RETF-4NA Chromogenic Assays with ELISA for Mast Cell Chymase Quantification: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Chymase Quantification

Mast cell chymase is a highly potent serine protease and a critical biomarker in the pathophysiology of anaphylaxis, systemic mastocytosis, and cardiovascular inflammation[1],[2]. However, accurately quantifying chymase in complex biological matrices like serum presents a significant analytical challenge.

When mast cells degranulate, chymase is released into the extracellular space where it is rapidly bound by endogenous inhibitors, most notably alpha-2-macroglobulin (


)[1]. This binding creates a sterically shielded 

-chymase complex. To fully understand the functional impact of mast cell activation, researchers must distinguish between active enzymatic turnover and total protein mass (which includes inactive pro-chymase and irreversibly inhibited complexes)[2].

This guide provides a comprehensive framework for cross-validating the RETF-4NA chromogenic activity assay with Sandwich ELISA , establishing a self-validating system to determine the specific activity of mast cell chymase in research applications.

Mechanistic Foundations & Causality in Assay Selection

Relying on a single assay modality often leads to incomplete data. Understanding the mechanistic differences between these two platforms explains the causality behind using them in tandem.

The RETF-4NA Substrate (Enzymatic Activity)

Historically, researchers used standard colorimetric substrates like AAPF-pNA to measure chymotryptic activity. However, AAPF-pNA lacks specificity and is rapidly hydrolyzed by off-target proteases like cathepsin G and chymotrypsin, leading to high background noise in serum[1].

RETF-4NA (Ac-Arg-Glu-Thr-Phe-pNA) is a next-generation, highly sensitive substrate synthesized based on combinatorial screening to perfectly match the active site preferences of mast cell chymase[1].

  • The

    
     Advantage:  While the 
    
    
    
    -chymase complex is shielded from large protein substrates, the low molecular weight of RETF-4NA allows it to penetrate the
    
    
    "cage." Thus, RETF-4NA accurately measures both free chymase and
    
    
    -captured active chymase[1].
Sandwich ELISA (Protein Mass)

A sandwich ELISA utilizes monoclonal antibodies to capture and detect chymase based on epitope recognition.

  • The Mass Advantage: ELISA detects the total physical presence of the enzyme (typically in ng/mL), regardless of its activation state. It will detect inactive precursors (pro-chymase) circulating in the blood, which the RETF-4NA assay cannot[2].

Mechanism Chymase Mast Cell Chymase (Active Protease) Complex a2M-Chymase Complex (Sterically Shielded but Active) Chymase->Complex Binds to Cleavage Enzymatic Cleavage (Highly Specific) Chymase->Cleavage Free Enzyme a2M alpha-2-Macroglobulin (a2M Inhibitor) a2M->Complex Complex->Cleavage Bound Enzyme Substrate RETF-4NA Substrate (Ac-Arg-Glu-Thr-Phe-pNA) Substrate->Cleavage Product p-Nitroaniline (pNA) Chromogenic Signal (405nm) Cleavage->Product

Mechanism of RETF-4NA cleavage by free and alpha-2-macroglobulin-bound mast cell chymase.

Experimental Workflows & Self-Validating Protocols

To establish a trustworthy, self-validating system, biological samples must be aliquoted and run in parallel. The true power of this cross-validation lies in the Inhibitor Subtraction Method used in the RETF-4NA protocol, which guarantees that the measured absorbance is exclusively driven by chymase[1].

G Sample Biological Sample (Serum / Tissue Releasate) Split Sample Aliquoting Sample->Split RETF RETF-4NA Assay (Enzymatic Activity) Split->RETF ELISA Sandwich ELISA (Protein Mass) Split->ELISA RETF_Mech Cleavage of Ac-RETF-pNA Release of p-Nitroaniline RETF->RETF_Mech ELISA_Mech Capture & Detection by Anti-Chymase mAbs ELISA->ELISA_Mech RETF_Read Absorbance at 405 nm (Active Chymase + a2M-Chymase) RETF_Mech->RETF_Read ELISA_Read Absorbance at 450 nm (Total Chymase Mass) ELISA_Mech->ELISA_Read CrossVal Cross-Validation Specific Activity = Activity / Mass RETF_Read->CrossVal ELISA_Read->CrossVal

Parallel workflow for cross-validating chymase activity (RETF-4NA) and protein mass (ELISA).

Protocol 1: RETF-4NA Chromogenic Activity Assay

Note: This protocol incorporates a mandatory self-validation step using chymostatin to isolate true chymase activity from non-specific background esterases.

  • Sample Preparation: Dilute serum or tissue releasate in a high-salt assay buffer (0.5 M Tris-HCl, 2.0 M NaCl, pH 8.0). Causality: The high ionic strength prevents chymase from adhering non-specifically to plastic surfaces or non-target proteins[3].

  • Inhibitor Control Aliquoting (Critical Step): Split each sample into two parallel microtiter wells (Well A and Well B).

  • Inhibitor Pre-incubation:

    • To Well A (Background Control), add 100 µM chymostatin (a specific chymase inhibitor)[1].

    • To Well B (Test Sample), add an equivalent volume of vehicle (DMSO/Buffer).

    • Incubate both wells for 15 minutes at room temperature.

  • Substrate Addition: Add RETF-4NA substrate to both wells to achieve a final concentration of 1.4 mM[1].

  • Kinetic Measurement: Immediately read the plate at 405 nm (or 410 nm) continuously for 30–60 minutes.

  • Data Extraction: Calculate the

    
     by subtracting the activity in Well A (chymostatin-inhibited background) from Well B. This difference represents the verified, specific chymase activity[1].
    
Protocol 2: Chymase Sandwich ELISA
  • Plate Coating: Coat a 96-well high-binding microtiter plate with a capture anti-chymase monoclonal antibody overnight at 4°C.

  • Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour to prevent non-specific binding.

  • Sample Incubation: Add the parallel sample aliquots and a serially diluted recombinant human chymase standard curve. Incubate for 2 hours at room temperature[2].

  • Detection: Wash the plate and add a biotinylated anti-chymase detection antibody. Incubate for 1 hour.

  • Signal Amplification: Add Streptavidin-HRP conjugate and incubate for 30 minutes.

  • Development: Add TMB substrate solution. Once a blue gradient is visible in the standard curve, stop the reaction with 2M

    
     (solution turns yellow).
    
  • Data Extraction: Read absorbance at 450 nm and interpolate the total chymase mass (ng/mL) using a 4-parameter logistic (4PL) curve fit.

Quantitative Data Comparison

Summarizing the analytical parameters of both assays highlights their complementary nature.

ParameterRETF-4NA Chromogenic AssaySandwich ELISA
Primary Output Enzymatic Activity / Substrate Turnover (U/mL)Total Protein Mass / Concentration (ng/mL)
Detection Target Active free chymase & active

-bound chymase
Total chymase (Active + Inactive pro-forms)
Sensitivity Limit ~1 pM (~30 pg/mL) of active enzyme~10 - 50 pg/mL of total mass

Interference
None. Substrate penetrates the

complex.
Variable.

may mask capture/detection epitopes.
Cross-Reactivity Extremely low (Highly selective over Cathepsin G)Dependent on mAb specificity
Turnaround Time 1 - 2 hours (Kinetic read)4 - 6 hours (Endpoint read)

Cross-Validation Logic & Data Interpretation

By dividing the RETF-4NA Activity by the ELISA Mass, researchers calculate the Specific Activity of the sample. Cross-referencing these data points reveals critical biological insights:

  • Scenario A: High ELISA Mass + Low RETF-4NA Activity

    • Interpretation: The sample contains a high concentration of inactive chymase. This is frequently observed in early-stage anaphylaxis where chymase is released as an inactive precursor (pro-chymase). Studies have shown that adding dipeptidyl peptidase I (DPPI) to these samples can cleave the pro-peptide, subsequently causing a spike in RETF-4NA activity[2]. It may also indicate the presence of irreversible serpin inhibitors (e.g.,

      
      -antitrypsin) that block the active site but leave ELISA epitopes exposed.
      
  • Scenario B: High RETF-4NA Activity + Correlated High ELISA Mass

    • Interpretation: Confirms massive mast cell degranulation with the release of fully mature, active enzyme. This profile is a hallmark of aggressive systemic mastocytosis and severe, late-stage anaphylactic shock[1].

  • Scenario C: Low ELISA Mass + Moderate RETF-4NA Activity

    • Interpretation: Suggests that the ELISA antibodies are experiencing epitope masking. Because chymase binds tightly to

      
       in serum, the bulky 
      
      
      
      molecule can sterically hinder the ELISA capture antibodies[2]. The small RETF-4NA substrate bypasses this hindrance, making it the more accurate functional readout in highly complex matrices.

References

  • Raymond WW, Su S, Makarova A, Wilson TM, Carter MC, Metcalfe DD, Caughey GH. "Alpha 2-macroglobulin capture allows detection of mast cell chymase in serum and creates a reservoir of angiotensin II-generating activity." The Journal of Immunology, 2009.[Link]

  • Zhou X, Whitworth HS, E-Khedr M, et al. "Mast cell chymase: a useful serum marker in anaphylaxis." Journal of Allergy and Clinical Immunology, 2011.[Link]

Sources

Assessing Inter-Assay Variability in RETF-4NA-Based Kits: A Comprehensive Comparison Guide for Mast Cell Chymase Quantification

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals investigating cardiovascular biology, tissue remodeling, and immunology, the accurate quantification of mast cell chymase is a critical but historically frustrating endeavor. Chymase is a potent serine protease, but measuring its activity in complex biological matrices (like serum or plasma) is notoriously difficult due to extreme inter-assay variability.

This guide objectively evaluates the performance of RETF-4NA (Ac-Arg-Glu-Thr-Phe-pNA) based assay kits against legacy alternatives, providing mechanistic insights into why RETF-4NA minimizes day-to-day variability, alongside a self-validating protocol for rigorous laboratory implementation.

The Mechanistic Challenge: Chymase in Complex Matrices

When mast cells degranulate, they release chymase into the extracellular space. In vivo (and in serum samples), free chymase is rapidly neutralized by circulating serpins like


-antitrypsin. However, a significant fraction of chymase is captured by 

-macroglobulin (

M)[1].

Unlike traditional inhibitors,


M does not block the enzyme's active site. Instead, it forms a steric "cage" around the chymase[1]. This cage prevents the cleavage of large protein substrates but allows small peptide substrates to enter and be cleaved.

The Root Cause of Inter-Assay Variability: Legacy colorimetric substrates (e.g., AAPF-pNA or Suc-AAPF-pNA) were designed for free chymotrypsin. When used in serum to measure chymase, they suffer from two fatal flaws:

  • Steric Hindrance: They do not efficiently access the active site of the

    
    M-chymase complex.
    
  • Cross-Reactivity: They are readily cleaved by off-target proteases like cathepsin G and chymotrypsin[2][3].

Because the concentrations of off-target proteases and endogenous inhibitors fluctuate wildly between different patient samples and different assay days, legacy substrates yield high background noise and unacceptable inter-assay Coefficients of Variation (CVs)[3].

The RETF-4NA Advantage: Kinetic Specificity

RETF-4NA is a highly sensitive and selective chromogenic substrate specifically engineered for mast cell chymase[4][5]. The sequence (Arginine-Glutamate-Threonine-Phenylalanine) provides a unique kinetic advantage:

  • Avidity for the

    
    M Complex:  RETF-4NA is actually cleaved more avidly by 
    
    
    
    M-bound chymase than by the free, unbound enzyme[2]. It is perfectly sized and charged to penetrate the
    
    
    M cage.
  • Absolute Selectivity: It displays near-zero cross-reactivity with cathepsin G and chymotrypsin[2].

By mathematically eliminating the variable background noise caused by off-target cleavage, RETF-4NA dramatically stabilizes the signal-to-noise ratio, ensuring that the inter-assay CV remains tight even across different days and different serum lots[3].

G MastCell Mast Cell Degranulation FreeChymase Free Chymase MastCell->FreeChymase Complex α2M-Chymase Complex (Sterically Shielded) FreeChymase->Complex Binds in Serum Alpha2M α2-Macroglobulin (α2M) Alpha2M->Complex Substrate1 Legacy Substrates (e.g., AAPF-pNA) Complex->Substrate1 Poor Access & Low Affinity Substrate2 RETF-4NA Substrate (Highly Specific) Complex->Substrate2 High Affinity & Penetration Result1 High Noise / Low Cleavage (High Inter-Assay CV) Substrate1->Result1 Result2 Efficient Cleavage -> pNA Release (Low Inter-Assay CV) Substrate2->Result2

Fig 1. Mechanism of α2M-Chymase complexation and specific cleavage of RETF-4NA in serum matrices.

Comparative Performance Data

The following table summarizes the quantitative performance differences between RETF-4NA and standard legacy alternatives when assessing chymase activity in complex biological matrices.

SubstrateSequencePrimary TargetCleavage by

M-Chymase
Cross-Reactivity (Cathepsin G)Typical Inter-Assay CV
RETF-4NA Ac-RETF-pNAMast Cell ChymaseHighly Efficient Very Low < 8%
AAPF-4NA Suc-AAPF-pNAChymotrypsinPoorHigh15% - 25%
SAAPF-pNA N-Suc-AAPF-pNAChymotrypsinModerateHigh12% - 20%

Data synthesis based on kinetic performance profiles of colorimetric substrates in serum chymase assays[3].

Self-Validating Protocol: Assessing Inter-Assay Variability

To objectively assess the inter-assay variability of a RETF-4NA kit, you must employ a self-validating experimental design. This protocol utilizes Chymostatin (a specific chymase inhibitor) to establish a true zero-baseline for each independent run, ensuring that any day-to-day spectrophotometer drift or non-specific esterase activity is subtracted out[3].

Materials Required
  • RETF-4NA Substrate (reconstituted in DMSO)[5]

  • Human serum (healthy donor)

  • Recombinant human mast cell chymase

  • Chymostatin (100 μM final concentration)[3]

  • Assay Buffer (e.g., Tris-HCl, pH 8.0, 0.5 M NaCl)

Step-by-Step Methodology
  • Sample Preparation & Matrix Equilibration: Spike human serum with a known concentration of recombinant chymase.

    • Causality: Spiking allows the immediate formation of the

      
      M-chymase complex, mimicking the physiological state of mast cell activation in blood and ensuring the substrate is tested against the sterically hindered complex, not just the free enzyme.
      
  • Aliquoting and Freezing: Divide the spiked serum into 5 single-use aliquots and store at -80°C.

    • Causality: Repeated freeze-thaw cycles degrade the

      
      M complex and alter enzyme kinetics. Single-use aliquots ensure the biochemical starting material is identical across all 5 days of the validation.
      
  • Inhibitor Pre-Incubation (The Self-Validating Step): On the day of the assay, thaw one aliquot and split it into two parallel reactions in a microtiter plate.

    • Reaction A (Background): Add 100 μM chymostatin.

    • Reaction B (Total Activity): Add an equivalent volume of vehicle buffer.

    • Incubate both for 15 minutes at room temperature.

    • Causality: Serum contains numerous non-specific esterases. By subtracting Reaction A from Reaction B, we isolate the true chymase signal, mathematically eliminating background noise that fluctuates day-to-day[3].

  • Substrate Addition: Add RETF-4NA to both reactions to initiate the assay.

  • Kinetic Readout: Measure absorbance at 410 nm (the peak absorbance for released p-nitroaniline) continuously for 30 minutes at 37°C.

  • Data Analysis: Calculate the specific chymase activity for the day:

    
    [3]. Repeat this entire process on 5 consecutive days. Calculate the Inter-Assay CV using the formula: 
    
    
    
    .

G Prep 1. Sample Prep (Serum + Chymase) Split 2. Aliquot Split Prep->Split Inhibitor 3a. + Chymostatin (Background Control) Split->Inhibitor Assay 3b. + Buffer (Total Activity) Split->Assay AddSub 4. Add RETF-4NA Inhibitor->AddSub Assay->AddSub Read 5. Read OD 410 nm (Days 1-5) AddSub->Read Calc 6. Calculate ΔOD & Inter-Assay CV Read->Calc

Fig 2. Self-validating experimental workflow for assessing inter-assay variability using RETF-4NA.

References

  • Raymond WW, Su S, Makarova A, et al. "Alpha 2-macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Reservoir of Angiotensin II-generating Activity." The Journal of Immunology, 2009;182(9):5770-5777. URL: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for Retf-4NA (TFA) and Chromogenic Peptide Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

Retf-4NA (tfa) is a specialized chromogenic protease substrate. While the specific peptide sequence ("Retf") dictates enzymatic specificity, the safety and disposal protocols are strictly governed by its two functional modifications: the 4-nitroaniline (4-NA) chromophore and the Trifluoroacetic acid (TFA) counter-ion.

  • Primary Hazard: 4-Nitroaniline (pNA) release. Upon enzymatic cleavage or degradation, this compound releases free 4-nitroaniline, a highly toxic agent known to cause methemoglobinemia and aquatic toxicity.

  • Secondary Hazard: TFA Salt. The compound is supplied as a salt of trifluoroacetic acid, rendering it corrosive and cytotoxic in high concentrations.[1]

  • Regulatory Status: 4-Nitroaniline is a RCRA P-Listed Waste (P077) in its pure commercial form. While the peptide conjugate falls under complex waste rules, it must be treated with the severity of a P-listed toxicant to ensure compliance and safety.

Hazard Profile Summary
ComponentCAS No.Hazard Class (GHS)Critical Risk
4-Nitroaniline (4-NA) 100-01-6Acute Tox. 3 (Oral/Dermal/Inhal); Aquatic Chronic 3Methemoglobinemia (Blood toxicity), Environmental Persistence.
Trifluoroacetic Acid (TFA) 76-05-1Skin Corr.[2] 1A; Acute Tox. 4Corrosive burns; Cytotoxic to cell cultures.
Peptide Backbone Var.Not Classified (typically)Low risk unless biologically active (e.g., viral protease substrate).

Pre-Disposal Assessment & Segregation Logic[2][3]

Effective disposal requires understanding the "Life Cycle" of the chemical in your lab. The waste stream differs depending on whether the material is an unused solid, a liquid assay byproduct, or HPLC effluent.

Causality of Hazard

Why do we segregate?

  • The 4-NA Moiety: We segregate liquid waste not just because of organic content, but because 4-nitroaniline is highly toxic to aquatic life. Dilution is not a solution.

  • The TFA Salt: We do not mix high-concentration TFA waste with bleach (sodium hypochlorite), as this can generate toxic chloramine-like vapors or heat, although the primary risk with TFA is acidity.

Waste Stream Decision Matrix (Graphviz)

Waste_Disposal_Logic Start Retf-4NA Waste Source Type_Check Determine Physical State Start->Type_Check Solid Solid / Stock Powder (Expired or Spilled) Type_Check->Solid Liquid Liquid Waste Type_Check->Liquid Disposal_A PROTOCOL A: Double-Bag > P-List/Toxic Solid Bin Label: 'Toxic Solid - 4-Nitroaniline' Solid->Disposal_A Unused or Spilled Liquid_Type Solvent Composition? Liquid->Liquid_Type Assay_Waste Aqueous Assay Waste (Buffer + Enzyme + Free 4-NA) Liquid_Type->Assay_Waste >90% Water HPLC_Waste Organic / HPLC Waste (Acetonitrile/MeOH + TFA) Liquid_Type->HPLC_Waste Contains Organics Disposal_B PROTOCOL B: Collect in Aqueous Toxic Carboy Adjust pH 6-8 if required by EHS NO DRAIN DISPOSAL Assay_Waste->Disposal_B Disposal_C PROTOCOL C: Segregated Organic Waste (Halogenated if >1% TFA) Label: 'Flammable/Toxic' HPLC_Waste->Disposal_C

Figure 1: Decision matrix for segregating Retf-4NA waste streams based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Unused Stock or Spills)

Applies to: Expired lyophilized powder, weighing boats, contaminated gloves.

The Mechanism: Solid 4-NA conjugates are potent. Inhalation of dust is the fastest route to toxicity.

  • PPE Requirement: Double nitrile gloves (0.11mm min), safety goggles, and N95 respirator (or fume hood work) to prevent dust inhalation.

  • Containment:

    • Do not discard in regular trash or biohazard bags (unless infectious).

    • Place the vial/debris into a clear, sealable zip-lock bag.

    • Place that bag into a second bag (Double Containment).

  • Labeling:

    • Label clearly: "TOXIC SOLID - Retf-4NA (Contains 4-Nitroaniline)."

    • If the total mass of 4-NA is significant (>1g), flag as P-Listed Candidate for EHS.

Protocol B: Aqueous Assay Waste (Liquid)

Applies to: 96-well plates, reservoir buffers, enzymatic reaction mixtures.

The Mechanism: In an assay, the "Retf" peptide is cleaved, releasing free 4-nitroaniline. This free form is more readily absorbed by skin and aquatic organisms than the peptide conjugate.

  • Collection:

    • Aspirate liquid from plates into a dedicated "Aqueous Toxic" waste carboy.

    • Do not mix with bleach (Sodium Hypochlorite). While bleach deactivates biologicals, it can react with amines (like 4-NA) or acids (TFA). Use an alternative disinfectant (e.g., Quaternary Ammonium) if biological deactivation is required before chemical collection.

  • Rinsing:

    • Rinse plates with a small volume of water and add rinsate to the waste carboy.

    • Dispose of the empty plastic plates as chemically contaminated solid waste (see Protocol A).

  • Final Handoff:

    • Seal carboy. Ensure pH is neutral (6-8) if your specific facility requires it, but generally, the toxicity of 4-NA overrides pH concerns.

Protocol C: HPLC/Organic Waste

Applies to: Purification flow-through containing Acetonitrile, Methanol, or high % TFA.

  • Segregation:

    • If TFA concentration is >1%, segregate into Halogenated Organic Waste .

    • If TFA is <0.1% (typical mobile phase), it often falls under Non-Halogenated, but check local EHS rules regarding "Intentional Halogenation."

  • Compatibility:

    • Ensure the container is HDPE or Glass. Avoid metal containers due to TFA corrosion.

Emergency Procedures

Accidental Exposure (Self-Validating Safety)

How do you know if exposure occurred?

  • Sign: 4-Nitroaniline absorption causes Cyanosis (blue lips/fingernails) due to Methemoglobinemia (oxidized hemoglobin cannot carry oxygen).[3]

  • Immediate Action:

    • Skin: Wash with soap and water for 15 minutes. Do not use alcohol, as it increases transdermal absorption of nitro-aromatics.

    • Eyes: Flush for 15 minutes.

    • Ingestion: Seek immediate medical attention.[4][5][6][7] Mention "Methemoglobinemia" to EMS.

Spill Cleanup (Solid)
  • Isolate: Evacuate immediate area.

  • Protect: Wear PPE described in Protocol A.

  • Clean:

    • Cover spill with wet paper towels (to prevent dust).

    • Scoop up material.[2][3][4]

    • Wash area with weak base (1% Sodium Bicarbonate) to neutralize TFA acidity, then soap and water.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7475, 4-Nitroaniline. PubChem.[8] [Link]

  • U.S. Environmental Protection Agency (EPA). P-List and U-List of Hazardous Wastes (40 CFR § 261.33). [Link]

  • European Chemicals Agency (ECHA). Trifluoroacetic acid - Substance Information. [Link]

Sources

A Comprehensive Guide to the Safe Handling of Retf-4NA (TFA)

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Retf-4NA (TFA), a chymase substrate. The trifluoroacetate (TFA) salt form of this peptide necessitates stringent safety protocols due to the corrosive nature of trifluoroacetic acid. This guide is designed to build a foundation of trust and provide value beyond the product itself by ensuring the highest standards of laboratory safety.

Executive Summary: Understanding the Primary Hazard

Retf-4NA (TFA) is a peptide used as a chymase substrate. While the peptide component itself is not classified as hazardous, the trifluoroacetate salt introduces the primary hazard: trifluoroacetic acid (TFA) . TFA is a strong, corrosive acid that can cause severe skin burns, eye damage, and respiratory tract irritation.[1][2][3][4][5][6][7] Therefore, all handling procedures must be approached with the assumption that you are working with a corrosive material.

Key Hazards of Trifluoroacetic Acid (TFA):

  • Corrosive: Causes severe burns to skin, eyes, and respiratory tract.[1][2][3][4][5][6][7]

  • Inhalation Hazard: Vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[7]

  • Hygroscopic: Absorbs moisture from the air.[1][8]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1][3][6]

This guide will provide detailed personal protective equipment (PPE) requirements, step-by-step handling and disposal procedures, and emergency protocols to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling Retf-4NA (TFA). The following table summarizes the required PPE, and the subsequent workflow diagram illustrates the correct donning and doffing sequence.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles & Face ShieldUse chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or there is a risk of splashing.[1][7][8][9]
Hands Nitrile Gloves (Double Gloving Recommended)Wear nitrile gloves for handling small volumes. Change gloves immediately upon any contact with the substance. Double gloving provides an extra layer of protection.[10] For prolonged or immersive contact, butyl rubber gloves (≥0.5 mm thickness) are recommended.[3]
Body Laboratory CoatA standard laboratory coat should be worn to protect against splashes.[10]
Legs/Feet Long Pants & Closed-Toe ShoesLong pants and closed-toe shoes are required to ensure no skin is exposed.[10]
Respiratory Use in a Fume HoodAll work with Retf-4NA (TFA) must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[8][10]

PPE Workflow Diagram

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Nitrile Gloves (Inner Pair) Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Nitrile Gloves (Outer Pair) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Sequence for Handling Retf-4NA (TFA).

Operational Plan: From Receipt to Use

A systematic approach to handling Retf-4NA (TFA) is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon Receipt: Inspect the container for any signs of damage or leakage.

  • Storage: Store the product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[8] Recommended storage is at -20°C for up to 24 months.[11] For stock solutions, store as aliquots in tightly sealed vials at -20°C for up to one month or -80°C for up to six months.[11][12]

  • Incompatible Materials: Store away from strong oxidizing agents, reducing agents, strong bases, metals, and amines.[1][10]

Preparation of Solutions

All preparation steps must be performed in a chemical fume hood.

  • Equilibration: Before use, allow the product vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[11]

  • Reconstitution: The product is typically a powder and should be dissolved in a suitable solvent like DMSO.[13]

  • Dilution: When diluting, always add the acid (in this case, the dissolved Retf-4NA (TFA) solution) to the diluent, never the other way around, to avoid a potentially exothermic reaction.[10]

Workflow for Solution Preparation

Solution_Prep Start Start: In Fume Hood Equilibrate Equilibrate Vial to Room Temp Start->Equilibrate Open Open Vial Equilibrate->Open Add_Solvent Add Solvent (e.g., DMSO) Open->Add_Solvent Vortex Vortex to Dissolve Add_Solvent->Vortex Dilute Dilute to Working Concentration Vortex->Dilute End Ready for Use Dilute->End

Caption: Step-by-step workflow for the safe preparation of Retf-4NA (TFA) solutions.

Emergency Procedures: Be Prepared

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8][10]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Use a safety shower if necessary. Seek medical attention.[8][10]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[8][9]
Spill For a small spill within a fume hood, absorb it with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal. For a large spill, evacuate the area, secure the location, and contact your institution's Environmental Health & Safety (EHS) department.[14]

Disposal Plan: Responsible Waste Management

Due to its persistence and potential environmental harm, Retf-4NA (TFA) waste must be managed as hazardous waste.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing Retf-4NA (TFA) in a designated, properly labeled, and sealed hazardous waste container.[15]

    • Solid Waste: All contaminated solid waste, such as pipette tips, gloves, and absorbent materials, should be collected in a separate, clearly labeled hazardous waste container.[15]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "Retf-4NA (trifluoroacetate)".[14]

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[15] Contact your institution's EHS department for hazardous waste pickup and disposal according to local, state, and federal regulations.[15] Trifluoroacetic acid requires specialized disposal methods, such as high-temperature incineration, to break the stable carbon-fluorine bonds.[16]

Disposal Decision Tree

Disposal_Plan Waste Generate Waste Is_Liquid Liquid Waste? Waste->Is_Liquid Liquid_Container Collect in Labeled Liquid Hazardous Waste Container Is_Liquid->Liquid_Container Yes Solid_Container Collect in Labeled Solid Hazardous Waste Container Is_Liquid->Solid_Container No (Solid) Contact_EHS Contact EHS for Pickup Liquid_Container->Contact_EHS Solid_Container->Contact_EHS

Caption: Decision-making process for the proper disposal of Retf-4NA (TFA) waste.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate Retf-4NA (TFA) into your research, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your work.

References

  • RETF-4NA TFA(chymase substrate)|COA - DC Chemicals. [Link]

  • Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97% - Cole-Parmer. [Link]

  • Safety Data Sheet: Trifluoroacetic acid (TFA) - Carl ROTH. [Link]

  • TFA Disposal Methods → Area → Sustainability. [Link]

  • Safety Data Sheet - West Liberty University. [Link]

  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. [Link]

  • CB-LSOP-TFA-4-18.docx. [Link]

  • Safety Data Sheet: Trifluoroacetic acid (TFA) - Carl ROTH. [Link]

  • Safety Data Sheet: Trifluoroacetic acid (TFA) - Astech Ireland. [Link]

  • Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO - NJ.gov. [Link]

Sources

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